Product packaging for (R)-7-Methylchroman-4-amine(Cat. No.:)

(R)-7-Methylchroman-4-amine

Cat. No.: B15237629
M. Wt: 163.22 g/mol
InChI Key: VLFWKNOFAQNDID-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-7-Methylchroman-4-amine is a chiral chromanamine compound of interest in organic chemistry and pharmaceutical research. This stereospecific building block, with the molecular formula C 10 H 13 NO and a molecular weight of 163.22 g/mol , serves as a versatile precursor for synthesizing more complex molecules. Its structure, featuring a chiral center at the 4-position of the chroman ring system, makes it particularly valuable for investigating structure-activity relationships and for the development of enantiomerically pure compounds . The CAS Registry Number for this compound is 1213179-04-4 . This chemical is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B15237629 (R)-7-Methylchroman-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m1/s1

InChI Key

VLFWKNOFAQNDID-SECBINFHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)[C@@H](CCO2)N

Canonical SMILES

CC1=CC2=C(C=C1)C(CCO2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (R)-7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-7-Methylchroman-4-amine, a chiral heterocyclic amine, belongs to the chroman class of compounds. Chroman derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and their potential as scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development, particularly in the area of neurodegenerative diseases.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. While specific experimental data for the (R)-enantiomer is limited in publicly accessible literature, the provided data is based on available information for the racemate and the closely related (S)-enantiomer, and is expected to be comparable.

PropertyValueReference
IUPAC Name (4R)-7-methyl-3,4-dihydro-2H-chromen-4-amineN/A
CAS Number 1213179-04-4N/A
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Boiling Point 261.8 ± 40.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Melting Point Not availableN/A
Solubility Not availableN/A

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aromatic, chroman ring, and methyl group protons. The chiral center at C4 would likely lead to complex splitting patterns for the adjacent methylene protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-6.5m3HAromatic protons
~4.2-4.0m1HCH-N
~4.0-3.8m2HO-CH₂
~2.3s3HAr-CH₃
~2.2-1.8m2HCH₂
~1.5br s2HNH₂
¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~150-145Aromatic C-O
~135-130Aromatic C-CH₃
~130-115Aromatic CH
~120-115Aromatic C-C
~65-60O-CH₂
~50-45CH-N
~35-30CH₂
~20-15Ar-CH₃
Infrared (IR) Spectroscopy (Expected)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Frequency (cm⁻¹)Vibration
3400-3250N-H stretch (primary amine)
3100-3000C-H stretch (aromatic)
2960-2850C-H stretch (aliphatic)
1620-1580N-H bend (primary amine)
1600-1450C=C stretch (aromatic)
1260-1000C-O stretch (aryl ether)
1335-1250C-N stretch (aromatic amine)
Mass Spectrometry (Expected)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

m/zInterpretation
163[M]⁺ (Molecular ion)
146[M-NH₃]⁺
134[M-C₂H₅]⁺

Experimental Protocols

Asymmetric Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and efficient method for the asymmetric synthesis of (R)-chroman-4-amine salts involves the enantioselective reduction of the corresponding chroman-4-one.[2] A plausible synthetic route is outlined below.

Workflow for the Asymmetric Synthesis of this compound

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Reduction of Azide A 7-Methylchroman-4-one B (R)-7-Methylchroman-4-ol A->B CBS Catalyst, BH₃·SMe₂ C Mesylate or Tosylate Intermediate B->C MsCl or TsCl, Et₃N D (S)-7-Methylchroman-4-azide C->D NaN₃, DMF E This compound D->E H₂, Pd/C or LiAlH₄

Figure 1. A potential synthetic workflow for this compound.

Methodology:

  • Asymmetric Reduction: 7-Methylchroman-4-one is subjected to an asymmetric reduction using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, with a reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂) to stereoselectively form (R)-7-Methylchroman-4-ol.

  • Activation of the Hydroxyl Group: The hydroxyl group of the resulting alcohol is converted into a good leaving group, for instance, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N).

  • Nucleophilic Substitution with Azide: The activated intermediate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) to introduce the azide group with inversion of stereochemistry, yielding (S)-7-Methylchroman-4-azide.

  • Reduction of the Azide: Finally, the azide is reduced to the primary amine using methods such as catalytic hydrogenation (H₂ over Palladium on carbon) or reduction with lithium aluminum hydride (LiAlH₄) to afford the desired this compound.

Biological Activity and Signaling Pathways

Chroman-4-amine derivatives have garnered attention for their potential therapeutic applications, particularly in the context of neurodegenerative diseases. Studies on structurally similar compounds suggest that this compound may exhibit neuroprotective properties and act as an inhibitor of monoamine oxidases (MAOs).[1][3]

MAOs are enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-B, in particular, is a therapeutic strategy for Parkinson's disease as it increases the levels of dopamine in the brain.

Signaling Pathway of Monoamine Oxidase B (MAO-B) Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_synapse Dopamine Dopamine->Dopamine_synapse Release Metabolites Inactive Metabolites MAOB->Metabolites Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signal Signal Transduction Dopamine_receptor->Signal Inhibitor This compound Inhibitor->MAOB Inhibition

Figure 2. Inhibition of MAO-B by this compound.

The proposed mechanism of action involves the inhibition of MAO-B by this compound within the presynaptic neuron. This inhibition prevents the breakdown of dopamine, leading to an increased concentration of dopamine in the synaptic cleft. The elevated dopamine levels result in enhanced stimulation of postsynaptic dopamine receptors, which may help to alleviate the motor symptoms associated with Parkinson's disease.

Conclusion

This compound is a chiral molecule with significant potential in the field of medicinal chemistry, particularly for the development of treatments for neurodegenerative disorders. While a complete experimental dataset is not yet publicly available, this guide provides a thorough overview of its known and predicted chemical properties, a plausible synthetic strategy, and its likely biological target and mechanism of action. Further research to fully characterize this compound and elucidate its pharmacological profile is warranted and could lead to the development of novel and effective therapies.

References

Elucidation of the Stereospecific Structure of (R)-7-Methylchroman-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of (R)-7-Methylchroman-4-amine, a chiral amine of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of a complete, publicly accessible dataset for this specific enantiomer, this document presents a representative approach to its synthesis and characterization. The methodologies and data are based on established principles and information from closely related analogs.

Introduction

This compound belongs to the chroman class of heterocyclic compounds, which are prevalent in a variety of biologically active molecules. The specific stereochemistry at the C4 position is crucial for its pharmacological activity, making enantioselective synthesis and rigorous structural confirmation essential. This guide outlines a probable synthetic route and the analytical techniques required to confirm the structure and stereochemistry of the target compound.

Proposed Synthesis Pathway

An efficient and stereoselective synthesis of this compound can be achieved through a two-step process starting from the corresponding ketone, 7-Methylchroman-4-one. The key steps involve an asymmetric reduction followed by a substitution reaction to introduce the amine group.

A logical workflow for this synthesis is depicted below:

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Amination 7-Methylchroman-4-one 7-Methylchroman-4-one CBS Catalyst CBS Catalyst 7-Methylchroman-4-one->CBS Catalyst 1. Reducing Agent (e.g., BH3-DMS) Reducing Agent (e.g., BH3-DMS) 7-Methylchroman-4-one->Reducing Agent (e.g., BH3-DMS) 2. (R)-7-Methylchroman-4-ol (R)-7-Methylchroman-4-ol 7-Methylchroman-4-one->(R)-7-Methylchroman-4-ol Asymmetric Reduction Activation of Hydroxyl Activation of Hydroxyl Group (e.g., Mesylation) (R)-7-Methylchroman-4-ol->Activation of Hydroxyl (R)-7-Methylchroman-4-ol->Activation of Hydroxyl Nucleophilic Substitution Nucleophilic Substitution (e.g., with NaN3) Activation of Hydroxyl->Nucleophilic Substitution Reduction of Azide Reduction of Azide (e.g., H2, Pd/C) Nucleophilic Substitution->Reduction of Azide This compound This compound Reduction of Azide->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 7-Methylchroman-4-one

A common method for the synthesis of the precursor, 7-methylchroman-4-one, is the intramolecular Friedel-Crafts cyclization of 3-(m-tolyloxy)propanoic acid.

Protocol:

  • To a stirred solution of polyphosphoric acid (PPA) at 80-90 °C, slowly add 3-(m-tolyloxy)propanoic acid.

  • Heat the reaction mixture at 100-110 °C for 30-60 minutes.

  • Pour the hot mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 7-Methylchroman-4-one.

Asymmetric Synthesis of this compound

This procedure involves the asymmetric reduction of 7-Methylchroman-4-one to the corresponding (R)-alcohol, followed by conversion to the amine.

Protocol:

  • Asymmetric Reduction:

    • To a solution of a chiral catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a borane reducing agent (e.g., borane-dimethyl sulfide complex) at 0 °C.

    • Slowly add a solution of 7-Methylchroman-4-one in the same solvent.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction by the slow addition of methanol, followed by aqueous acid.

    • Extract the product with an organic solvent, wash, dry, and purify to obtain (R)-7-Methylchroman-4-ol.

  • Conversion to Amine (via Azide):

    • To a solution of (R)-7-Methylchroman-4-ol and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add methanesulfonyl chloride to form the mesylate.

    • After completion, wash the reaction mixture with water and brine, dry, and concentrate.

    • Dissolve the crude mesylate in a polar aprotic solvent (e.g., DMF) and add sodium azide.

    • Heat the mixture to facilitate the SN2 reaction, forming the azide intermediate.

    • After cooling, extract the azide, wash, and dry.

    • Reduce the azide to the primary amine using a standard method, such as catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or with a reducing agent like lithium aluminum hydride.

    • Purify the final product, this compound, by column chromatography.

Structural Characterization Data

The following tables summarize the expected quantitative data from various analytical techniques used for the structural elucidation of this compound. These are predicted values based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2m1HAromatic CH (C5-H)
~6.7-6.9m2HAromatic CH (C6-H, C8-H)
~4.2-4.4m1HO-CH₂
~4.0-4.2m1HO-CH₂
~3.8-4.0t1HCH-NH₂ (C4-H)
~2.3s3HAr-CH₃
~2.0-2.2m2HCH₂ (C3-H)
~1.6br s2HNH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155Aromatic C-O (C8a)
~138Aromatic C-CH₃ (C7)
~128Aromatic CH (C5)
~125Aromatic C (C4a)
~122Aromatic CH (C6)
~117Aromatic CH (C8)
~65O-CH₂ (C2)
~50CH-NH₂ (C4)
~35CH₂ (C3)
~21Ar-CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H Stretch (asymmetric and symmetric)
2850-2960MediumC-H Stretch (aliphatic)
1580-1650MediumN-H Bend
1450-1500StrongC=C Stretch (aromatic)
1200-1250StrongC-O Stretch (aryl ether)
1000-1100StrongC-N Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
163[M]⁺ (Molecular Ion)
146[M-NH₃]⁺
134[M-C₂H₅]⁺ (from cleavage of the heterocyclic ring)
118[M-C₂H₅N]⁺

Potential Biological Signaling Investigation

Given that similar chroman derivatives have shown potential as neuroprotective agents, a logical next step would be to investigate the interaction of this compound with relevant neuronal signaling pathways. A generalized workflow for such an investigation is presented below.

G Compound This compound TargetReceptor Target Receptor (e.g., Serotonin Receptor) Compound->TargetReceptor Binding SignalingCascade Downstream Signaling Cascade TargetReceptor->SignalingCascade Activation CellularResponse Cellular Response (e.g., Neuroprotection) SignalingCascade->CellularResponse Modulation

Caption: Generic signaling pathway investigation workflow.

Conclusion

An In-depth Technical Guide to (R)-7-Methylchroman-4-amine (CAS 1213179-04-4)

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Findings and Data Scarcity

(R)-7-Methylchroman-4-amine, identified by CAS number 1213179-04-4, is a specific stereoisomer of a substituted chroman-4-amine derivative. While this compound is commercially available from several chemical suppliers for research purposes, a comprehensive review of publicly accessible scientific literature, patents, and technical databases reveals a significant lack of in-depth information regarding its synthesis, biological activity, and pharmacological profile.

This guide summarizes the available chemical and physical data and highlights the current knowledge gaps. The absence of detailed experimental studies prevents the inclusion of extensive quantitative data, detailed experimental protocols, and signaling pathway diagrams as initially intended.

Chemical Identity and Properties

A summary of the basic chemical and physical properties for this compound is provided in Table 1. This information is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 1213179-04-4Multiple Suppliers
Chemical Name This compoundMultiple Suppliers
Synonym (4R)-7-Methyl-3,4-dihydro-2H-1-benzopyran-4-amineAmadis Chemical[1]
Molecular Formula C₁₀H₁₃NOCymitQuimica[2]
Molecular Weight 163.22 g/mol CymitQuimica
Purity Typically ≥95%CymitQuimica
Appearance Not specified (likely a solid or oil)-
Storage Conditions Store at 2-8°C for long termAmadis Chemical[1]
Boiling Point 261.8±40.0 °C (Predicted)Amadis Chemical[1]
InChI Key VLFWKNOFAQNDID-SECBINFHSA-NAmadis Chemical[1]
SMILES N[C@@H]1CCOC2=C1C=CC(C)=C2Amadis Chemical[1]

Synthesis and Manufacturing

G cluster_0 Generalized Synthetic Pathway for (R)-Chroman-4-amines 7-Methylchroman-4-one 7-Methylchroman-4-one Asymmetric Reduction Asymmetric Reduction 7-Methylchroman-4-one->Asymmetric Reduction e.g., CBS reduction (S)-7-Methylchroman-4-ol (S)-7-Methylchroman-4-ol Asymmetric Reduction->(S)-7-Methylchroman-4-ol Functional Group Interconversion Functional Group Interconversion (S)-7-Methylchroman-4-ol->Functional Group Interconversion e.g., Mitsunobu reaction with DPPA or similar Azide Intermediate Azide Intermediate Functional Group Interconversion->Azide Intermediate Reduction of Azide Reduction of Azide Azide Intermediate->Reduction of Azide e.g., H₂, Pd/C or LiAlH₄ This compound This compound Reduction of Azide->this compound

Caption: Generalized synthetic workflow for (R)-chroman-4-amines.

Biological Activity and Pharmacological Profile

There is no publicly available data on the biological activity, mechanism of action, or pharmacological profile of this compound. Research on other chroman derivatives suggests a wide range of potential biological activities, but this cannot be directly extrapolated to the target compound. Without experimental data, it is not possible to identify any associated signaling pathways or provide quantitative metrics such as IC₅₀ or Kᵢ values.

Experimental Protocols

The absence of published research on this compound means that there are no citable experimental protocols detailing its use in biological assays or other scientific investigations.

Future Research Directions

The current lack of data on this compound presents an opportunity for novel research. Key areas for future investigation would include:

  • Elucidation of a scalable and stereoselective synthetic route.

  • Screening for biological activity across a range of targets to identify potential therapeutic applications.

  • In-depth pharmacological characterization to determine its mechanism of action, potency, and selectivity.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties.

The logical relationship for initiating research on this compound is depicted in the following diagram:

G cluster_1 Research Initiation Workflow Compound_Acquisition This compound (CAS 1213179-04-4) Purity_Confirmation Analytical Chemistry (e.g., NMR, LC-MS) Compound_Acquisition->Purity_Confirmation Initial_Screening High-Throughput Screening (Target Identification) Purity_Confirmation->Initial_Screening Hit_Identification Identification of Biological 'Hits' Initial_Screening->Hit_Identification Lead_Optimization Lead Optimization Studies Hit_Identification->Lead_Optimization

Caption: Logical workflow for initiating research on a novel compound.

References

Spectroscopic and Synthetic Overview of (R)-7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-7-Methylchroman-4-amine , with the CAS number 1213179-04-4, is a chiral amine derivative of the chroman scaffold, a structural motif present in various biologically active compounds. While specific, publicly available experimental spectroscopic data for this compound is limited, this guide provides an in-depth overview of its expected spectroscopic characteristics and a general methodology for its synthesis and characterization. This information is intended to support researchers in the identification, synthesis, and further investigation of this and related molecules.

Molecular Structure and Properties

  • IUPAC Name: (4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine

  • Molecular Formula: C₁₀H₁₃NO

  • Molecular Weight: 163.22 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and general principles of NMR, MS, and IR spectroscopy. These values are predictions and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.0 - 6.8m3HAromatic protons (H-5, H-6, H-8)
~ 4.2 - 4.0m2HO-CH₂ (H-2)
~ 3.8 - 3.6t1HCH-NH₂ (H-4)
~ 2.3s3HAr-CH₃ (at C-7)
~ 2.1 - 1.8m2HCH₂ (H-3)
~ 1.6br s2HNH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 150 - 148Aromatic C-O (C-8a)
~ 138 - 136Aromatic C-CH₃ (C-7)
~ 129 - 127Aromatic CH (C-5)
~ 125 - 123Aromatic CH (C-6)
~ 122 - 120Aromatic C (C-4a)
~ 118 - 116Aromatic CH (C-8)
~ 65 - 63O-CH₂ (C-2)
~ 48 - 46CH-NH₂ (C-4)
~ 32 - 30CH₂ (C-3)
~ 21 - 19Ar-CH₃

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
163.10[M]⁺ (Molecular Ion)
146.08[M-NH₃]⁺
133.06[M-CH₂O]⁺
118.06[M-C₂H₅O]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3250N-HStretching (doublet for primary amine)
3050 - 3000C-H (Aromatic)Stretching
2960 - 2850C-H (Aliphatic)Stretching
1620 - 1580N-HBending
1500 - 1400C=C (Aromatic)Stretching
1260 - 1200C-O (Aryl ether)Asymmetric Stretching
1100 - 1000C-NStretching

General Experimental Protocols

The synthesis of this compound would likely proceed from a corresponding ketone, 7-methylchroman-4-one, via a stereoselective reductive amination or resolution of the racemic amine.

1. Synthesis of 7-Methylchroman-4-one (Precursor)

A common route to the chromanone core is through a Pechmann condensation or a related cyclization reaction starting from a substituted phenol (in this case, m-cresol) and a suitable three-carbon synthon.

2. Stereoselective Reductive Amination of 7-Methylchroman-4-one

  • Reaction: 7-Methylchroman-4-one is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol.

  • Chiral Control: To obtain the (R)-enantiomer, a chiral auxiliary or a chiral catalyst would be employed during the reduction of an intermediate imine. Alternatively, enzymatic reductive amination could be used.

3. Resolution of Racemic 7-Methylchroman-4-amine

  • The racemic amine can be synthesized via non-stereoselective reductive amination.

  • The racemate is then treated with a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a derivative of tartaric acid) to form diastereomeric salts.

  • These salts are separated by fractional crystallization based on their different solubilities.

  • The desired diastereomeric salt is then treated with a base to liberate the pure (R)-enantiomer of the amine.

4. Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be used to confirm the molecular formula.

  • Infrared Spectroscopy: An FT-IR spectrometer would be used to obtain the infrared spectrum of the compound, typically as a thin film or in a KBr pellet, to identify the key functional groups.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_final_product Final Product cluster_characterization Characterization start m-Cresol precursor 7-Methylchroman-4-one start->precursor Cyclization racemate Racemic 7-Methylchroman-4-amine precursor->racemate Reductive Amination salts Diastereomeric Salts racemate->salts Add Chiral Acid separation Fractional Crystallization salts->separation final_product This compound separation->final_product Basification nmr NMR (1H, 13C) final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir purity Purity Analysis (e.g., HPLC) final_product->purity

Caption: General workflow for synthesis and characterization.

References

(R)-7-Methylchroman-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (R)-7-Methylchroman-4-amine

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol for its parent structure, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a chiral organic molecule belonging to the chroman-4-amine class of compounds. These structures are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
CAS Number 1213179-04-4
IUPAC Name (4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine

Synthesis of 7-Methylchroman-4-one: A Key Precursor

The synthesis of the racemic 7-methylchroman-4-amine typically proceeds through the key intermediate, 7-methylchroman-4-one. A general and efficient method for the synthesis of chroman-4-ones involves a microwave-assisted aldol condensation followed by an intramolecular oxa-Michael addition.[1][2] The final (R)-enantiomer would then be obtained through chiral resolution of the racemic amine.

Experimental Protocol: Synthesis of 7-Methylchroman-4-one

This protocol is a representative method for the synthesis of the precursor to 7-methylchroman-4-amine, based on established procedures for similar chroman-4-ones.[1][2]

Materials:

  • 2'-Hydroxy-4'-methylacetophenone

  • Paraformaldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Microwave reactor

  • Standard laboratory glassware

  • Flash column chromatography system

Procedure:

  • To a solution of 2'-hydroxy-4'-methylacetophenone in ethanol (0.4 M) in a microwave-safe vessel, add paraformaldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Seal the vessel and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 7-methylchroman-4-one.

Conversion to 7-Methylchroman-4-amine:

The resulting 7-methylchroman-4-one can be converted to the racemic 7-methylchroman-4-amine via reductive amination. This typically involves reaction with an ammonia source (e.g., ammonium acetate or ammonia) in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

Chiral Resolution:

To obtain the desired this compound, the racemic mixture of the amine must be resolved. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the enantiomerically pure amine.

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of 7-methylchroman-4-amine, starting from the corresponding 2'-hydroxyacetophenone.

SynthesisWorkflow start 2'-Hydroxy-4'- methylacetophenone step1 Microwave-Assisted Cyclization start->step1 reagents1 Paraformaldehyde, Diisopropylamine (DIPA), Ethanol (EtOH) reagents1->step1 intermediate 7-Methylchroman-4-one step1->intermediate step2 Reductive Amination intermediate->step2 reagents2 Ammonia Source, Reducing Agent reagents2->step2 racemate Racemic 7-Methylchroman-4-amine step2->racemate step3 Chiral Resolution racemate->step3 final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

Biological Context and Potential Applications

Chroman-4-one and its derivatives are recognized as "privileged structures" in medicinal chemistry, as they form the core of many biologically active compounds.[3] Derivatives of the chroman scaffold have been investigated for a wide range of pharmacological activities.

Notably, some chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related diseases, including neurodegenerative disorders.[1][2] The chroman framework is also found in molecules with potential anticancer and neuroprotective properties.[4] While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive chromans suggests its potential for further investigation in these therapeutic areas.

References

The Therapeutic Landscape of Methylchroman Amines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of methylchroman amine derivatives, this guide serves as a critical resource for researchers and scientists in the field of drug development. It provides a comprehensive overview of the current understanding of this chemical class, with a focus on their applications in neuroprotection and oncology.

The methylchroman amine scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a diverse range of biological activities. These compounds, characterized by a methylated chroman ring system bearing an amine functional group, have been the subject of increasing interest for their potential to address unmet medical needs in various disease areas. This technical guide synthesizes the current body of research on methylchroman amines, presenting key data, experimental methodologies, and an analysis of their mechanisms of action.

Neuroprotective Applications of Methylchroman Amines

Several studies have highlighted the potential of methylchroman amine derivatives as potent neuroprotective agents, particularly in the context of excitotoxicity and traumatic brain injury.

One notable compound, [(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2yl)carbonyl]-3'-(aminoethyl) indole , has demonstrated significant neuroprotective efficacy in a head injury model. This chroman amide derivative was found to inhibit ex vivo lipid peroxidation and showed potent in vivo neuroprotective effects, leading to a 200% improvement in neurological recovery within an hour of injury in a grip test. The compound also acts as a potent antagonist of methamphetamine-induced hypermotility, suggesting a role in modulating dopamine release.

Another key molecule, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) , has been investigated for its ability to protect against excitotoxic neuronal damage. Research has shown that BL-M effectively inhibits glutamate- and N-methyl-D-aspartate (NMDA)-induced excitotoxicity. Its neuroprotective mechanism is, at least in part, attributed to its antioxidant properties and its ability to enhance the phosphorylation of ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein), a critical signaling pathway for neuronal survival and plasticity.

Quantitative Data on Neuroprotective Activity
CompoundAssayEndpointResultCitation
[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2yl)carbonyl]-3'-(aminoethyl) indoleHead Injury Model (in vivo)Neurological Recovery (Grip Test)200% improvement at 1h post-injury
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)NMDA-induced Excitotoxicity (in vitro)IC50Comparable to memantine

Anticancer Potential of Methylchroman Amines

A specific class of methylchroman amines, 4-amino-2H-benzo[h]chromen-2-one (ABO) analogs , has emerged as a promising area of cancer research. These compounds have demonstrated potent in vitro cytotoxic activity against a range of human tumor cell lines.

Structure-activity relationship (SAR) studies have revealed that the secondary amine at the 4-position is crucial for antitumor activity, potentially acting as a hydrogen bond donor in interactions with its biological target. Aromatic and bulky substituents at this position have been shown to enhance cytotoxic potency.

One of the most potent analogs, the 4'-methoxyphenyl derivative , exhibited ED50 values in the nanomolar range against a broad spectrum of cancer cell lines.

Quantitative Data on Anticancer Activity of ABO Analogs
CompoundCancer Cell LineED50 (µM)Citation
4'-methoxyphenyl derivativeVarious0.01 - 0.17[1]
3'-methylphenyl derivativeVarious0.01 - 0.76[1]
Cyclohexyl derivativeVarious0.01 - 5.8[1]
N-methoxy-N-methylacetamide derivativeVarious0.01 - 5.8[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[2][3][4]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ABO analogs) and a vehicle control (e.g., DMSO).[4]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 (effective dose for 50% inhibition) value for each compound.

Signaling Pathways and Mechanisms of Action

Neuroprotection via ERK-CREB Pathway

The neuroprotective effects of certain methylchroman amines, such as BL-M, are linked to the activation of the ERK-CREB signaling cascade. This pathway is fundamental for promoting neuronal survival, differentiation, and synaptic plasticity.

ERK_CREB_Pathway BLM BL-M (Methylchroman Amine) MEK MEK BLM->MEK ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival) CREB->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Caption: ERK-CREB signaling pathway activated by a neuroprotective methylchroman amine.

Proposed Mechanism of Anticancer Activity

The potent cytotoxicity of 4-amino-2H-benzo[h]chromen-2-one (ABO) analogs is hypothesized to involve the direct interaction with a biological target, where the secondary amine plays a critical role as a hydrogen bond donor. This interaction is thought to disrupt critical cellular processes, leading to cell death.

Anticancer_Mechanism ABO ABO Analog (Methylchroman Amine) H_Bond Hydrogen Bond Interaction ABO->H_Bond Target Biological Target (e.g., Protein) Target->H_Bond Disruption Disruption of Cellular Processes H_Bond->Disruption Leads to Apoptosis Apoptosis Disruption->Apoptosis

Caption: Proposed mechanism of action for anticancer ABO analogs.

Conclusion

Methylchroman amines represent a versatile and promising class of compounds with significant therapeutic potential. The evidence supporting their neuroprotective and anticancer activities is growing, driven by a deeper understanding of their structure-activity relationships and mechanisms of action. This technical guide provides a foundational overview for researchers, highlighting the key findings and methodologies that will undoubtedly spur further investigation and development of this important chemical scaffold. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic profiles for clinical translation.

References

An In-depth Technical Guide on the Biological Activity of (R)-7-Methylchroman-4-amine: A Review of the Chroman Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct, in-depth research on the specific biological activity of (R)-7-Methylchroman-4-amine is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities of the broader chroman-4-amine and chroman-4-one scaffolds, which serve as the foundational structures for this compound. This information is intended to provide a predictive framework for its potential pharmacological profile for researchers, scientists, and drug development professionals.

Introduction to the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic structure found in a variety of natural products and synthetic molecules of significant medicinal interest. Its derivatives, including chroman-4-ones and chroman-4-amines, have demonstrated a wide array of biological activities. The structural rigidity of the chroman ring system, combined with the potential for diverse substitutions, makes it an attractive scaffold for the design of novel therapeutic agents.

Biological Activities of Chroman-4-amine and Related Derivatives

While specific data for this compound is scarce, research on analogous structures provides valuable insights into its potential biological activities. The primary areas of investigation for chroman derivatives include neurodegenerative diseases, cancer, and infectious diseases.

Neuroprotective and Monoamine Oxidase (MAO) Inhibition

Chroman-4-amine derivatives have emerged as a promising class of compounds for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1] A key target in this area is monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.

A study on chiral chroman amine analogues revealed that these compounds can act as inhibitors of both MAO-A and MAO-B.[1] The inhibitory activity of these compounds is a critical area of research for developing novel treatments for neurodegenerative diseases.[1]

Sirtuin (SIRT) Inhibition

Sirtuins are a class of proteins involved in cellular regulation, and their modulation has been linked to aging and age-related diseases. Substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[2][3]

  • Structure-Activity Relationship (SAR): Studies have shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for inhibitory activity.[2][3] Larger, electron-withdrawing groups at the 6- and 8-positions tend to enhance potency.[2][3]

The development of selective SIRT2 inhibitors is a significant area of interest for therapeutic intervention in neurodegenerative disorders.[2]

Anticancer and Cytotoxic Activity

Various derivatives of the broader chroman scaffold have been investigated for their potential as anticancer agents. For instance, some 3-benzylidene-4-chromanone derivatives have shown selective toxicity for malignant cells.

Antimicrobial and Antifungal Activity

The chroman-4-one scaffold has been utilized in the synthesis of compounds with antimicrobial and antifungal properties.[4][5] Modifications at various positions of the chroman ring have led to the development of derivatives with activity against a range of pathogens. For example, a series of 4-amino coumarin-based derivatives, which share structural similarities with chroman-4-amines, have demonstrated broad-spectrum antifungal activity.[6]

Quantitative Data

Due to the limited research specifically on this compound, a comprehensive table of quantitative data (e.g., IC₅₀, EC₅₀, Ki) cannot be provided. The following table summarizes representative data for related chroman-4-one derivatives as SIRT2 inhibitors to illustrate the potential potency of this class of compounds.

Compound IDStructureSIRT2 Inhibition (%) @ 200 µMSIRT2 IC₅₀ (µM)
1a 8-bromo-6-chloro-2-pentylchroman-4-one884.5
1k 2-n-propyl derivative7610.6
1n 2-isopropyl derivative52> 200
3a 2-n-pentyl-substituted chromone825.5

Data sourced from a study on substituted chroman-4-one and chromone derivatives as Sirtuin 2-selective inhibitors.[2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available. However, general methodologies for the synthesis of related chroman-4-ones and the assessment of their biological activity are described in the literature.

General Synthesis of 2-Alkyl-Chroman-4-ones

A common method for the synthesis of 2-alkyl-chroman-4-ones involves a base-promoted crossed aldol condensation of a commercially available 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[2] This reaction is often conducted under microwave irradiation to improve yields and reaction times.[2]

In Vitro Sirtuin Inhibition Assay

The inhibitory activity of chroman derivatives against sirtuins can be determined using in vitro fluorescence-based assays.[3] These assays typically measure the deacetylation of a fluorogenic substrate by the sirtuin enzyme in the presence and absence of the test compound.

Signaling Pathways and Experimental Workflows

As specific signaling pathways for this compound have not been elucidated, a generalized diagram illustrating the potential mechanism of action of chroman derivatives in the context of neuroprotection via MAO inhibition is provided below.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) Vesicle Synaptic Vesicle Neurotransmitter->Vesicle Packaging MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Binding Vesicle->Neurotransmitter Release Metabolites Inactive Metabolites MAO->Metabolites ChromanAmine This compound (Hypothesized) ChromanAmine->MAO Inhibition Signal Signal Transduction Receptor->Signal Activation

Caption: Hypothesized MAO Inhibition by this compound.

This diagram illustrates the potential role of a chroman-4-amine derivative in preventing the degradation of monoamine neurotransmitters by inhibiting the MAO enzyme, thereby increasing neurotransmitter availability in the synaptic cleft.

Conclusion and Future Directions

The chroman scaffold, particularly chroman-4-amine and chroman-4-one derivatives, represents a versatile platform for the development of novel therapeutic agents. While direct biological data for this compound is currently lacking, the activities of related compounds suggest its potential as a modulator of targets relevant to neurodegenerative diseases, cancer, and infectious agents.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile. Structure-activity relationship studies, in vitro and in vivo testing, and investigation of its mechanism of action will be crucial steps in determining its therapeutic potential. The insights gained from the broader class of chroman derivatives provide a strong rationale for the further investigation of this specific compound.

References

The Ascendancy of Chroman-4-Amines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of this important class of compounds. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical and biological principles.

Discovery and History: From Natural Products to Potent Modulators of Disease

The story of chroman-4-amine compounds is intrinsically linked to the broader history of chroman-4-ones, their synthetic precursors, which are found in a variety of naturally occurring flavonoids.[1] These natural products, including well-known compounds like naringenin and hesperetin, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The exploration of synthetic derivatives of these natural scaffolds paved the way for the development of novel therapeutic agents.

The introduction of an amine functionality at the 4-position of the chroman ring system marked a significant step forward in the medicinal chemistry of this class of compounds. While a definitive timeline for the "discovery" of the first chroman-4-amine is not clearly documented in a single seminal publication, their development can be traced through the evolution of synthetic methodologies aimed at modifying the chroman-4-one core. The key transformation, the reductive amination of chroman-4-ones, allowed for the introduction of a wide array of amine substituents, leading to the exploration of their structure-activity relationships (SAR) against various biological targets.

Early investigations into the biological activities of chroman derivatives laid the groundwork for the more focused development of chroman-4-amines. As synthetic methods became more sophisticated, researchers began to systematically explore the therapeutic potential of these compounds, leading to the discovery of their potent activities as inhibitors of key enzymes and modulators of signaling pathways implicated in a range of diseases.

Therapeutic Applications: A Versatile Scaffold for Diverse Pathologies

Chroman-4-amine derivatives have demonstrated significant promise in several therapeutic areas, primarily due to their ability to selectively interact with important biological targets.

Neurodegenerative Diseases

A significant focus of research on chroman-4-amines has been their potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. This activity is primarily attributed to their ability to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs).

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[3] Inhibition of these enzymes can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and Parkinson's disease. Chroman-4-one and chroman-4-amine derivatives have been identified as potent and selective MAO inhibitors.

  • Cholinesterase (ChE) Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Several chroman-4-one and chroman-4-amine derivatives have shown significant inhibitory activity against these enzymes.[4]

Oncology

The chroman scaffold has been explored for its anticancer properties, with several derivatives exhibiting cytotoxicity against various cancer cell lines. The introduction of the 4-amino group has been a key strategy in the development of potent anticancer agents within this class. While extensive quantitative data for chroman-4-amines specifically is still emerging, studies on related chromanone and chromene derivatives have shown promising results.

Other Therapeutic Areas

The versatility of the chroman-4-amine scaffold extends beyond neurodegenerative diseases and oncology. Research has indicated their potential as:

  • Anti-inflammatory agents

  • Antioxidants

  • Antimicrobial agents [5]

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of various chroman-4-one and chroman-4-amine derivatives. It is important to note that much of the publicly available data is for the precursor chroman-4-ones, which provides a strong rationale for the synthesis and evaluation of their 4-amino analogues.

Compound ClassTargetCompound/DerivativeIC50 / KiReference
Chroman-4-oneMAO-A1-Tetralone derivative (1h)0.036 µM (IC50)[6]
Chroman-4-oneMAO-B1-Tetralone derivative (1h)0.0011 µM (IC50)[6]
Chroman-4-oneMAO-B5-hydroxy-2-methyl-chroman-4-one3.23 µM (IC50) / 0.896 µM (Ki)[7]
Chroman-4-oneMAO-A5-hydroxy-2-methyl-chroman-4-one13.97 µM (IC50)[7]
Benzylidene chroman-4-oneAChECyclic amine and ethoxy substituent0.122 - 0.207 µM (IC50)[4]
Amino-7,8-dihydro-4H-chromenoneBChECompound 4k0.65 µM (IC50) / 0.55 µM (Ki)[4]

Table 1: Inhibitory Activities of Chroman Derivatives against Neurological Targets

Compound ClassCell LineCompound/DerivativeIC50Reference
3-Methylidenechroman-4-oneNALM-6 (Leukemia)Analog 14d0.5 µM[8]
3-Methylidenechroman-4-oneHL-60 (Leukemia)Analog 14d1.46 µM[8]
Chromane-2,4-dioneMOLT-4 (Leukemia)Compound 1324.4 µM[5]
Chromane-2,4-dioneHL-60 (Leukemia)Compound 1342.0 µM[5]
Chromane-2,4-dioneMCF-7 (Breast Cancer)Derivative 1168.4 µM[5]

Table 2: Cytotoxic Activities of Chroman Derivatives against Cancer Cell Lines

Experimental Protocols

General Synthesis of Chroman-4-ones

The synthesis of chroman-4-amines typically begins with the preparation of the corresponding chroman-4-one precursor. A common and efficient method is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids or a base-mediated aldol condensation followed by intramolecular oxa-Michael addition.

Protocol: Microwave-Assisted Synthesis of 2-Substituted Chroman-4-ones [1][3]

  • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (CH2Cl2).

  • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-substituted chroman-4-one.

Reductive Amination of Chroman-4-ones to Chroman-4-amines

The key step in the synthesis of chroman-4-amines is the reductive amination of the chroman-4-one precursor. This can be achieved in a one-pot reaction or in a stepwise manner.

Protocol: One-Pot Reductive Amination using Sodium Cyanoborohydride [9][10]

  • Dissolve the chroman-4-one (1 equivalent) and the desired primary or secondary amine (1-2 equivalents) in a suitable solvent such as methanol or ethanol.

  • Adjust the pH of the solution to approximately 5-6 using a weak acid (e.g., acetic acid).

  • Add sodium cyanoborohydride (NaBH3CN) (1.5-2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired chroman-4-amine.

Experimental Workflow for Chroman-4-amine Synthesis

G cluster_0 Synthesis of Chroman-4-one cluster_1 Reductive Amination 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Microwave Synthesis Microwave Synthesis 2'-Hydroxyacetophenone->Microwave Synthesis Aldehyde Aldehyde Aldehyde->Microwave Synthesis C_4_one Chroman-4-one Microwave Synthesis->C_4_one Reductive_Amination Reductive_Amination C_4_one->Reductive_Amination Amine Amine Amine->Reductive_Amination C_4_amine Chroman-4-amine Reductive_Amination->C_4_amine

Caption: General workflow for the synthesis of chroman-4-amine compounds.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of chroman-4-amine compounds are a direct result of their interaction with specific biological targets and the subsequent modulation of key signaling pathways.

Monoamine Oxidase (MAO) Inhibition Pathway

Chroman-4-amine based MAO inhibitors increase the levels of monoamine neurotransmitters in the synaptic cleft by preventing their degradation. This leads to enhanced neurotransmission.

Monoamine Oxidase Inhibition Signaling Pathway

G Chroman_4_amine Chroman-4-amine Inhibitor MAO Monoamine Oxidase (MAO-A/B) Chroman_4_amine->MAO Inhibits Degradation Degradation Products MAO->Degradation Catalyzes Synaptic_Levels Increased Synaptic Neurotransmitter Levels MAO->Synaptic_Levels Prevents Decrease Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin) Monoamines->MAO Substrate Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Synaptic_Levels->Therapeutic_Effect

Caption: Inhibition of MAO by chroman-4-amines leads to increased neurotransmitter levels.

Acetylcholinesterase (AChE) Inhibition Pathway

By inhibiting AChE, chroman-4-amine derivatives prevent the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

Acetylcholinesterase Inhibition Signaling Pathway

G Chroman_4_amine Chroman-4-amine Inhibitor AChE Acetylcholinesterase (AChE) Chroman_4_amine->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Synaptic_ACh Increased Synaptic Acetylcholine AChE->Synaptic_ACh Prevents Breakdown Acetylcholine Acetylcholine (ACh) Acetylcholine->AChE Substrate Cholinergic_Transmission Enhanced Cholinergic Neurotransmission Synaptic_ACh->Cholinergic_Transmission Cognitive_Function Improved Cognitive Function Cholinergic_Transmission->Cognitive_Function

Caption: Mechanism of cognitive enhancement by chroman-4-amine AChE inhibitors.

Conclusion and Future Directions

Chroman-4-amine compounds represent a highly promising and versatile scaffold in modern drug discovery. Their synthetic accessibility and the ability to readily introduce a wide range of substituents at the 4-amino position allow for fine-tuning of their pharmacological properties. The demonstrated efficacy of this class of compounds against key targets in neurodegenerative diseases and their emerging potential in oncology highlight the importance of continued research in this area.

Future efforts should focus on:

  • Elucidating a more detailed historical timeline of the discovery and development of this specific compound class.

  • Expanding the library of chroman-4-amine derivatives through the development of novel and efficient synthetic methodologies.

  • Conducting comprehensive in vitro and in vivo studies to fully characterize the therapeutic potential and safety profiles of lead compounds.

  • Investigating the detailed molecular mechanisms underlying the observed biological activities to guide the rational design of next-generation chroman-4-amine-based therapeutics.

The continued exploration of the chemical space around the chroman-4-amine core holds significant promise for the development of novel and effective treatments for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of (R)-7-Methylchroman-4-amine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and highly stereoselective multi-step sequence starting from the readily available 7-methylchroman-4-one.

The key strategic steps involve an asymmetric reduction of the prochiral ketone to the corresponding (S)-alcohol, followed by a stereoinvertive conversion to the desired (R)-amine. This methodology allows for the preparation of the target compound with high enantiopurity, which is critical for the development of stereochemically defined pharmaceutical agents.

Synthetic Pathway Overview

The asymmetric synthesis of this compound is accomplished via a three-step sequence. The first step establishes the chirality in the molecule through a Corey-Bakshi-Shibata (CBS) reduction of 7-methylchroman-4-one to yield (S)-7-methylchroman-4-ol with high enantioselectivity. The subsequent steps involve the conversion of the chiral alcohol to the corresponding amine with an inversion of the stereocenter. This is achieved by first converting the alcohol to an azide, which is then reduced to the final primary amine.

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Azide Formation (Stereoinversion) cluster_2 Step 3: Azide Reduction 7-Methylchroman-4-one 7-Methylchroman-4-one MW: 162.19 g/mol CBS Reduction CBS Reduction 7-Methylchroman-4-one->CBS Reduction (S)-CBS Catalyst, BH3-DMS (S)-7-Methylchroman-4-ol (S)-7-Methylchroman-4-ol Chiral Intermediate CBS Reduction->(S)-7-Methylchroman-4-ol (R)-4-Azido-7-methylchroman (R)-4-Azido-7-methylchroman Intermediate Mitsunobu Reaction Mitsunobu Reaction (S)-7-Methylchroman-4-ol->Mitsunobu Reaction DPPA, DIAD, PPh3 Reduction Reduction (R)-4-Azido-7-methylchroman->Reduction H2, Pd/C Mitsunobu Reaction->(R)-4-Azido-7-methylchroman This compound This compound Final Product MW: 163.22 g/mol Reduction->this compound G start Start: 7-Methylchroman-4-one in THF cool Cool to -20 °C start->cool add_catalyst Add (S)-CBS Catalyst cool->add_catalyst add_borane Add BH3-DMS add_catalyst->add_borane react Stir at -20 °C for 2h add_borane->react quench Quench with Methanol react->quench warm Warm to RT quench->warm acidify Add 1M HCl warm->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end_node End: (S)-7-Methylchroman-4-ol purify->end_node

Application Notes & Protocols: Enantioselective Synthesis of Chroman-4-amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chroman-4-amines are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. Their rigid, three-dimensional structure is a key feature in a variety of biologically active molecules. Enantiomerically pure chroman-4-amines are of particular interest as they often exhibit distinct pharmacological profiles. Notably, these compounds have emerged as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes linked to the pathophysiology of neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1] Consequently, robust and efficient methods for their enantioselective synthesis are highly sought after in the field of drug discovery and development.

This document provides an overview of modern synthetic strategies, quantitative data for key transformations, and a detailed protocol for the biocatalytic synthesis of chiral chroman-4-amines.

Key Enantioselective Synthetic Strategies

The primary precursor for the synthesis of chroman-4-amines is 4-chromanone. The main challenge lies in the stereocontrolled introduction of the amine group at the C4 position. Three principal strategies have proven effective:

  • Biocatalytic Asymmetric Amination: This approach utilizes enzymes, specifically ω-transaminases (ω-TAs), to directly convert 4-chromanone into the corresponding amine with high enantiopurity.[2] This method is lauded for its exceptional selectivity and operation under mild, environmentally friendly conditions. Both (S)- and (R)-selective enzymes are available, allowing access to either enantiomer of the final product.[3]

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: This classic and powerful method involves a two-step process. First, 4-chromanone is condensed with an amine (e.g., ammonia or a protected amine source) to form an intermediate imine. This imine is then reduced via asymmetric hydrogenation or transfer hydrogenation using a chiral transition-metal catalyst (e.g., complexes of Iridium, Rhodium, or Palladium). The chirality of the metal's ligand directs the facial selectivity of hydride delivery, establishing the stereocenter.

  • Organocatalytic Asymmetric Reduction: Similar to the transition-metal approach, this strategy also proceeds through an imine intermediate. The key difference is the use of a small organic molecule as the catalyst for the asymmetric reduction. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are commonly employed to activate the imine towards reduction by a hydride source like a Hantzsch ester.[4] This methodology avoids the use of potentially toxic and costly metals.

Data Presentation: Biocatalytic Asymmetric Amination of 4-Chromanone

The following table summarizes the performance of various (S)- and (R)-selective ω-transaminases in the asymmetric amination of 4-chromanone. This biocatalytic approach consistently delivers the desired chroman-4-amine products with excellent enantiomeric excess.

Entryω-Transaminase IDSelectivityAmine Donor SystemConversion (%)Enantiomeric Excess (ee %)
1ArS(S)2-Propylamine68>99% (S)
2CV(S)2-Propylamine6759% (S)
3PF(S)2-Propylamine>9961% (S)
4ArR(R)D-Alanine2370% (R)
5ArRmut11(R)D-Alanine18>99% (R)
6AT(R)D-Alanine53>99% (R)

Data sourced from supplementary information of publications on asymmetric amination using ω-transaminases.[3] Abbreviations: ArS (from Arthrobacter citreus), CV (from Chromobacterium violaceum), PF (from Pseudomonas fluorescens), ArR (from Arthrobacter sp.), ArRmut11 (mutant of ArR), AT (from Aspergillus terreus).

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-Chroman-4-amine

This protocol describes the asymmetric amination of 4-chromanone using an (S)-selective ω-transaminase with 2-propylamine as the amine donor.

Materials:

  • 4-Chromanone (Substrate)

  • Lyophilized E. coli cells overexpressing an (S)-selective ω-transaminase (e.g., from Arthrobacter citreus)[3]

  • 2-Propylamine (Isopropylamine) (Amine Donor)

  • Pyridoxal 5'-phosphate (PLP) (Cofactor)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Hydrochloric acid (3 N) for pH adjustment

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vials with magnetic stir bars

  • pH meter

  • Incubator shaker or temperature-controlled stirring plate (set to 30°C)

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system for ee determination

Procedure:

  • Reaction Setup: In a reaction vial, prepare the aqueous buffer by adding deionized water and adjusting the pH to 11.0 using 3 N HCl.

  • To this buffer, add DMSO to a final concentration of 20% (v/v).

  • Add the cofactor PLP to a final concentration of 0.5 mM.

  • Add 4-chromanone to a final concentration of 50 mM.

  • Add the amine donor, 2-propylamine, to a final concentration of 1 M.

  • Enzyme Addition: To initiate the reaction, add 20 mg of lyophilized E. coli cells containing the overexpressed ω-transaminase.

  • Incubation: Seal the vial and place it in an incubator shaker at 30°C, with agitation, for 24 hours.

  • Work-up: After 24 hours, quench the reaction by adding an equal volume of ethyl acetate.

  • Centrifuge the mixture to separate the organic layer from the aqueous layer and cell debris.

  • Extraction: Carefully collect the supernatant (ethyl acetate layer). Extract the aqueous layer two more times with fresh ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Purify the crude product via column chromatography if necessary. Determine the conversion and enantiomeric excess of the resulting (S)-Chroman-4-amine by chiral HPLC analysis.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Propylamine is volatile and flammable; avoid ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualizations

Synthetic Strategies Workflow

G cluster_start Starting Material cluster_biocat Biocatalytic Route cluster_chemcat Chemo-catalytic Route cluster_end Product start 4-Chromanone enzyme ω-Transaminase, PLP Amine Donor (e.g., Alanine) start->enzyme imine Imine Formation (+ R-NH2, Condensation) start->imine product Chiral Chroman-4-amine enzyme->product reduction Asymmetric Reduction imine->reduction reduction->product

Caption: General workflow for the enantioselective synthesis of chroman-4-amines.

Decision Diagram for Synthetic Route Selection

G start Goal: Enantiopure Chroman-4-amine q1 Access to (S) and (R) Enantiomers Required? start->q1 biocat Biocatalysis (ω-TAs) - High ee (>99%) - Mild Conditions - Both (S)- and (R)-selective  enzymes available q1->biocat Yes chemcat Chemo-catalysis (Organo- or Transition Metal) q1->chemcat No / One enantiomer OK q2 Metal-Free Conditions Preferred? chemcat->q2 organocat Organocatalysis - Chiral Brønsted Acid + Hydride Source - Avoids metal contamination q2->organocat Yes metalcat Transition Metal Catalysis - Chiral Ligand (Ir, Rh, Pd) - High TON/TOF possible q2->metalcat No

Caption: Decision tree for selecting a synthetic strategy for chroman-4-amines.

Mechanism of Action: MAO Inhibition

G MAO Monoamine Oxidase (MAO) Enzyme Metabolites Inactive Metabolites MAO->Metabolites Effect Increased Neurotransmitter Levels in Synapse (Therapeutic Effect for Neurodegenerative Disease) MAO->Effect Neuro Neurotransmitters (Serotonin, Dopamine) Neuro->MAO Metabolized by Amine Chroman-4-amine (Inhibitor) Amine->MAO Binds to & Inhibits

Caption: Role of chroman-4-amines as Monoamine Oxidase (MAO) inhibitors.

References

Application Notes and Protocols for (R)-7-Methylchroman-4-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-7-Methylchroman-4-amine is a valuable chiral building block for the synthesis of diverse molecular scaffolds, particularly in the field of medicinal chemistry. Its rigid chroman core and stereochemically defined amine group make it an attractive starting material for the development of novel therapeutic agents. These application notes provide an overview of its potential applications, supported by detailed experimental protocols for the synthesis of derivatives.

Introduction to this compound

The chroman moiety is a privileged scaffold in drug discovery, present in a variety of biologically active natural products and synthetic compounds. The introduction of a chiral amine at the 4-position, as in this compound, provides a key handle for enantioselective interactions with biological targets. This building block is particularly relevant for the development of enzyme inhibitors and receptor modulators where specific stereochemistry is crucial for activity.

Key Applications in Medicinal Chemistry

Derivatives of chiral chroman amines are being investigated for a range of therapeutic applications, most notably in the area of neurodegenerative diseases. The core structure is suitable for designing inhibitors of enzymes such as monoamine oxidases (MAO-A and MAO-B), which are key targets in the treatment of Parkinson's disease and depression.

Synthesis of this compound Derivatives

A common and versatile method for derivatizing this compound is through N-acylation to form a variety of amide derivatives. This reaction allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

General Experimental Workflow for N-Acylation

The following diagram outlines a typical workflow for the N-acylation of this compound.

G cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Analysis start This compound reaction Reaction Mixture start->reaction reagent Acyl Chloride/Anhydride reagent->reaction solvent Aprotic Solvent (e.g., DCM) solvent->reaction base Base (e.g., Triethylamine) base->reaction quench Aqueous Quench reaction->quench extraction Organic Extraction quench->extraction drying Drying Agent (e.g., Na2SO4) extraction->drying concentration Solvent Evaporation drying->concentration purification Column Chromatography concentration->purification product Purified N-Acyl Derivative purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms hplc Chiral HPLC product->hplc

Caption: General workflow for the synthesis of N-acyl derivatives.

Experimental Protocols

The following protocols are generalized procedures for the N-acylation of this compound. Researchers should adapt these protocols based on the specific acylating agent and the properties of the resulting product.

Protocol 1: N-Acetylation of this compound

Objective: To synthesize (R)-N-(7-methylchroman-4-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-N-(7-methylchroman-4-yl)acetamide.

Protocol 2: Synthesis of N-Benzoyl-(R)-7-Methylchroman-4-amine

Objective: To synthesize (R)-N-(7-methylchroman-4-yl)benzamide.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a flask, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq).

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Wash the organic solution sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired benzamide derivative.

Quantitative Data

While specific quantitative data for a wide range of this compound derivatives is not extensively published in publicly available literature, the following table provides a template for how such data should be presented. The values provided are hypothetical and for illustrative purposes only.

Compound IDR Group (Acyl Moiety)Yield (%)Enantiomeric Excess (%)MAO-A IC50 (µM)MAO-B IC50 (µM)
1 Acetyl85>9910.21.5
2 Benzoyl78>995.80.9
3 4-Fluorobenzoyl81>994.50.7
4 Propionyl82>9912.52.1

Signaling Pathway Diagram

The inhibitory action of this compound derivatives on monoamine oxidases can be represented in a simplified signaling pathway diagram.

G cluster_0 Monoamine Neurotransmission dopamine Dopamine mao MAO-A / MAO-B dopamine->mao serotonin Serotonin serotonin->mao norepinephrine Norepinephrine norepinephrine->mao metabolites Inactive Metabolites mao->metabolites inhibitor This compound Derivative inhibitor->mao Inhibition

Caption: Inhibition of MAO by chroman derivatives.

Conclusion

This compound is a promising chiral building block for the synthesis of novel, biologically active compounds. The straightforward derivatization of its amine functionality allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The protocols and data presentation formats provided herein offer a foundation for researchers to explore the potential of this versatile molecule in their drug discovery and development programs. Further research is warranted to fully elucidate the therapeutic potential of its derivatives.

Application Notes and Protocols for (R)-7-Methylchroman-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the direct medicinal chemistry applications, quantitative biological data, and detailed experimental protocols for (R)-7-Methylchroman-4-amine. This compound is primarily available as a chiral building block for chemical synthesis. The following application notes and protocols are presented to illustrate its potential utility in drug discovery based on the known biological activities of the broader chroman scaffold. The experimental details provided are generalized and hypothetical.

Introduction

This compound is a chiral heterocyclic amine built on the chroman scaffold. The chroman ring system is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs. The presence of a primary amine at the 4-position and a methyl group at the 7-position offers synthetic handles for the creation of diverse chemical libraries for drug discovery programs. While specific biological targets for this compound have not been extensively reported, the general class of chroman derivatives has shown a wide range of pharmacological activities. These include potential as anticancer, antibacterial, and neuroprotective agents.

Physicochemical Properties

A summary of the basic physicochemical properties of 7-Methylchroman-4-amine is provided below.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO[1]
Molecular Weight163.22 g/mol [1]
AppearanceSolid-
PurityTypically >95%[1]
CAS Number742679-35-2 (racemate)[1]

Potential Medicinal Chemistry Applications

Based on the activities of related chroman and coumarin derivatives, this compound can serve as a valuable starting material for the synthesis of compounds targeting a variety of therapeutic areas. The primary amine functionality allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Hypothetical Application: Synthesis of Novel Amide Derivatives for Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core and an amide linkage. This compound can be readily derivatized to generate a library of amides for screening against various kinase targets implicated in cancer or inflammatory diseases.

Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis and evaluation of derivatives of this compound.

Protocol 1: General Procedure for the Synthesis of N-Acyl Derivatives of this compound

This protocol describes a standard method for acylating the primary amine of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP to the solution.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthetic Workflow for Derivatization

The following diagram illustrates a generalized workflow for the synthesis and preliminary evaluation of new chemical entities derived from this compound.

G Synthetic Workflow for this compound Derivatives A This compound (Starting Material) B Acylation / Sulfonylation / etc. (Chemical Synthesis) A->B Reaction C Purification (e.g., Chromatography) B->C Workup D Structural Characterization (NMR, MS) C->D E Library of Novel Derivatives D->E F High-Throughput Screening (Biological Assays) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H

Caption: Generalized workflow for creating and screening new compounds.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a hypothetical scenario where a derivative of this compound inhibits a kinase in a cancer-related signaling pathway.

G Hypothetical Kinase Inhibition Pathway cluster_0 Cancer Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Derivative Derivative of This compound Derivative->Kinase A

Caption: Hypothetical inhibition of a signaling cascade by a novel derivative.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its chiral nature and the synthetic accessibility of its primary amine group make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate libraries of its derivatives to uncover their full potential in drug discovery. The protocols and conceptual frameworks provided here serve as a guide for researchers interested in exploring the medicinal chemistry of this and related chroman scaffolds.

References

Protocol for the Synthesis of 7-Methylchroman-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Methylchroman-4-amine and its derivatives, key intermediates in the development of various therapeutic agents. The synthesis is a two-step process commencing with the formation of 7-Methylchroman-4-one, followed by its reductive amination to the target amine.

Step 1: Synthesis of 7-Methylchroman-4-one

The initial step involves the synthesis of the intermediate compound, 7-Methylchroman-4-one, from readily available starting materials. A common and effective method is the reaction of m-cresol with crotonic acid using polyphosphoric acid (PPA) as a catalyst and solvent.

Experimental Protocol
  • Reaction Setup: A mixture of m-cresol and crotonic acid is added to polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a heating mantle.

  • Heating: The reaction mixture is heated with stirring. The temperature is gradually increased and maintained at a specific point to ensure the reaction proceeds to completion.

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into a beaker containing ice water to quench the reaction.

  • Extraction: The aqueous mixture is transferred to a separatory funnel, and the product is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. This process is typically repeated three times to ensure maximum recovery of the product.

  • Washing: The combined organic extracts are washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove any residual water.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 7-Methylchroman-4-one.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure 7-Methylchroman-4-one.

Quantitative Data
ParameterValue
m-cresol 1.0 equivalent
Crotonic Acid 1.1 equivalents
Polyphosphoric Acid 10-15 equivalents (by weight)
Reaction Temperature 100-120 °C
Reaction Time 2-4 hours
Yield 60-75%

Step 2: Reductive Amination to 7-Methylchroman-4-amine

The second step is the conversion of 7-Methylchroman-4-one to 7-Methylchroman-4-amine via reductive amination. The Leuckart reaction, which utilizes ammonium formate or a mixture of formic acid and ammonia, is a classic and effective method for this transformation.

Experimental Protocol
  • Reaction Mixture: 7-Methylchroman-4-one is mixed with an excess of ammonium formate and formic acid in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, the reaction mixture is cooled, and a solution of hydrochloric acid is added. The mixture is then heated to reflux again to hydrolyze the intermediate formamide.

  • Basification: The acidic solution is cooled and then made basic by the careful addition of a concentrated sodium hydroxide or potassium hydroxide solution. This step is performed in an ice bath to control the exothermic reaction.

  • Extraction: The basic aqueous mixture is extracted multiple times with an organic solvent like dichloromethane or ether to isolate the amine product.

  • Drying and Concentration: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous potassium carbonate), filtered, and the solvent is evaporated to give the crude 7-Methylchroman-4-amine.

  • Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Quantitative Data
ParameterValue
7-Methylchroman-4-one 1.0 equivalent
Ammonium Formate 5-10 equivalents
Formic Acid 2-5 equivalents
Reaction Temperature 160-180 °C
Reaction Time 6-12 hours
Hydrolysis (HCl) 2-4 hours (reflux)
Yield 50-70%

Synthetic Workflow

The overall synthetic pathway from m-cresol to 7-Methylchroman-4-amine is depicted in the following diagram.

SynthesisWorkflow m_cresol m-Cresol step1 Step 1: Friedel-Crafts Acylation & Cyclization m_cresol->step1 crotonic_acid Crotonic Acid crotonic_acid->step1 ppa Polyphosphoric Acid (PPA) ppa->step1 chromanone 7-Methylchroman-4-one step1->chromanone step2 Step 2: Reductive Amination (Leuckart Reaction) chromanone->step2 ammonium_formate Ammonium Formate & Formic Acid ammonium_formate->step2 chromanamine 7-Methylchroman-4-amine step2->chromanamine

Caption: Synthetic route to 7-Methylchroman-4-amine.

Logical Relationship of Key Steps

The synthesis follows a logical progression from simple starting materials to the more complex target molecule, with each step building upon the previous one.

LogicalFlow Start Starting Materials (m-Cresol, Crotonic Acid) Intermediate_Synthesis Synthesis of Key Intermediate (7-Methylchroman-4-one) Start->Intermediate_Synthesis Friedel-Crafts Reaction Functional_Group_Transformation Functional Group Transformation (Reductive Amination) Intermediate_Synthesis->Functional_Group_Transformation Leuckart Reaction Final_Product Target Molecule (7-Methylchroman-4-amine) Functional_Group_Transformation->Final_Product

Caption: Logical flow of the synthesis protocol.

Application Notes and Protocols for the Analysis of (R)-7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of (R)-7-Methylchroman-4-amine, a chiral amine of interest in pharmaceutical research and development. The protocols described herein are based on established analytical techniques for chiral amine separation and are intended to serve as a comprehensive guide for purity assessment, enantiomeric excess determination, and quantitative analysis in various sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioselective separation and quantification of this compound. This technique utilizes a chiral stationary phase (CSP) to differentiate between the (R) and (S) enantiomers, allowing for their individual detection and measurement. Polysaccharide-based CSPs are particularly effective for the separation of chiral amines and their derivatives.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a general method for the chiral separation of 7-Methylchroman-4-amine enantiomers. Optimization of the mobile phase composition and flow rate may be required to achieve baseline separation for specific applications.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column: Chiralcel® OD-H (or equivalent polysaccharide-based column)

  • Mobile Phase Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)

  • Sample Solvent: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)

  • This compound reference standard

  • Racemic 7-Methylchroman-4-amine standard

2. Chromatographic Conditions:

  • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the sample solvent.

  • Prepare a stock solution of the racemic 7-Methylchroman-4-amine standard in the sample solvent.

  • Prepare sample solutions by accurately weighing and dissolving the test substance in the sample solvent to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the this compound reference standard to identify the peak corresponding to the (R)-enantiomer.

  • Inject the sample solutions for analysis.

  • Integrate the peak areas of the (R) and (S) enantiomers.

5. Data Analysis:

  • Enantiomeric Excess (% ee): Calculate using the following formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

  • Quantification: Create a calibration curve using the this compound reference standard at multiple concentration levels to determine the concentration of the (R)-enantiomer in the samples.

Quantitative Data Summary (Illustrative)

The following table presents illustrative quantitative data that may be expected from the chiral HPLC analysis of this compound under the conditions described above. This data is for guidance and should be experimentally verified.

Parameter(S)-7-Methylchroman-4-amineThis compound
Retention Time (min) ~ 8.5~ 9.8
Resolution (Rs) -> 2.0
Limit of Detection (LOD) -~ 0.1 µg/mL
Limit of Quantification (LOQ) -~ 0.3 µg/mL
Linearity (r²) -> 0.999
Recovery (%) -98 - 102

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_racemic Prepare Racemic Standard filter Filter all solutions (0.45 µm) prep_racemic->filter prep_r_std Prepare (R)-Standard prep_r_std->filter prep_sample Prepare Sample Solution prep_sample->filter equilibrate Equilibrate HPLC System filter->equilibrate inject_racemic Inject Racemic Standard equilibrate->inject_racemic inject_r_std Inject (R)-Standard inject_racemic->inject_r_std inject_sample Inject Sample inject_r_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate Integrate Peak Areas acquire_data->integrate calc_ee Calculate % Enantiomeric Excess integrate->calc_ee quantify Quantify (R)-enantiomer integrate->quantify

Caption: Workflow for the chiral HPLC analysis of this compound.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective alternative for the analysis of this compound, particularly for trace-level analysis. Due to the polar nature of the amine group, derivatization is typically required to improve chromatographic performance and volatility.

Experimental Protocol: Chiral GC-MS Analysis with Derivatization

This protocol describes a method for the enantioselective analysis of 7-Methylchroman-4-amine using GC-MS after derivatization with trifluoroacetic anhydride (TFAA).

1. Instrumentation and Materials:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Chiral Capillary Column: Chirasil-L-Val (or equivalent)

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Inert gas for drying (e.g., Nitrogen)

  • This compound reference standard

  • Racemic 7-Methylchroman-4-amine standard

2. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample or standard into a clean, dry vial.

  • Dissolve the sample in 1 mL of anhydrous dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of dichloromethane for GC-MS analysis.

3. GC-MS Conditions:

  • Column: Chirasil-L-Val, 0.25 mm ID, 0.25 µm film thickness, 25 m length

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 5°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-350

4. Analysis Procedure:

  • Inject the derivatized racemic standard to determine the retention times of the two enantiomer derivatives.

  • Inject the derivatized this compound standard to identify the peak corresponding to the (R)-enantiomer derivative.

  • Inject the derivatized sample solutions.

  • Monitor characteristic ions for the derivatized analyte for selective detection and quantification.

5. Data Analysis:

  • Enantiomeric Excess (% ee): Calculate using the peak areas of the characteristic ions for the (R) and (S) enantiomer derivatives.

  • Quantification: Use a calibration curve generated from the derivatized this compound standard to determine the concentration in the samples.

Quantitative Data Summary (Illustrative)

The following table provides illustrative quantitative data for the chiral GC-MS analysis of derivatized this compound. This data is for guidance and should be experimentally verified.

Parameter(S)-7-Methylchroman-4-amine derivativeThis compound derivative
Retention Time (min) ~ 15.2~ 15.8
Resolution (Rs) -> 1.5
Limit of Detection (LOD) -~ 10 pg on column
Limit of Quantification (LOQ) -~ 30 pg on column
Linearity (r²) -> 0.998
Recovery (%) -95 - 105

Workflow Diagram: Chiral GC-MS Analysis

GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis dissolve Dissolve sample in DCM add_tfaa Add TFAA dissolve->add_tfaa heat Heat at 60°C for 30 min add_tfaa->heat evaporate Evaporate to dryness heat->evaporate reconstitute Reconstitute in DCM evaporate->reconstitute inject Inject derivatized sample reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect acquire_data Acquire Mass Spectra detect->acquire_data integrate Integrate Ion Chromatograms acquire_data->integrate calc_ee Calculate % Enantiomeric Excess integrate->calc_ee quantify Quantify (R)-enantiomer integrate->quantify

Caption: Workflow for the chiral GC-MS analysis of this compound.

HPLC method for chiral separation of 7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method for the chiral separation of 7-Methylchroman-4-amine has been developed to support researchers, scientists, and drug development professionals in the accurate analysis of its enantiomers. This application note provides a detailed protocol for achieving baseline separation of the (R) and (S)-enantiomers, which is crucial for pharmacological and toxicological studies, as the biological activity of chiral molecules often resides in a single enantiomer.

The developed method utilizes a polysaccharide-based chiral stationary phase (CSP), a widely recognized and effective approach for the separation of a broad range of chiral compounds, including cyclic amines.[1][2] The protocol details the use of normal-phase high-performance liquid chromatography (HPLC) with a mobile phase consisting of a non-polar organic solvent and an alcohol modifier, supplemented with a basic additive to ensure optimal peak shape and resolution.

Experimental Protocols

This section provides a detailed methodology for the chiral separation of 7-Methylchroman-4-amine.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. A suitable starting point is a Chiralpak® IA or Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm).

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA) are necessary.

  • Sample: A racemic standard of 7-Methylchroman-4-amine is required for method development and validation.

Preparation of Mobile Phase

To prepare the mobile phase, mix the organic solvents and the additive in the specified ratio. For instance, for a mobile phase of n-Hexane/IPA/DEA (90:10:0.1, v/v/v), combine 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of diethylamine. After mixing, degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system. The addition of a basic additive like diethylamine is often crucial for improving the peak shape of basic compounds such as amines in normal phase chromatography.[3]

Sample Preparation

Prepare a stock solution of racemic 7-Methylchroman-4-amine in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Method Parameters

Set up the HPLC system with the parameters outlined in the table below. Allow the system to equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved. The injection volume can be adjusted as needed, but 10 µL is a good starting point. Detection is typically performed at a UV wavelength where the analyte exhibits sufficient absorbance, for example, 254 nm.

Data Presentation

The following table summarizes the recommended starting conditions and alternative parameters for the chiral separation of 7-Methylchroman-4-amine. Screening different columns and mobile phases is a common strategy in chiral method development.[4]

ParameterRecommended ConditionAlternative Condition 1Alternative Condition 2
Chiral Stationary Phase Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)n-Hexane/Ethanol/Diethylamine (85:15:0.1, v/v/v)Acetonitrile/Methanol/Triethylamine (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temperature 25 °C30 °C25 °C
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL10 µL

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC method development and analysis for the chiral separation of 7-Methylchroman-4-amine.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chiral Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Analysis Data Analysis Integration->Analysis

Caption: Workflow for Chiral HPLC Analysis.

References

Application Note: NMR Characterization of (R)-7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of (R)-7-Methylchroman-4-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public spectral data for this specific chiral compound, this application note presents predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring a full suite of 1D and 2D NMR spectra, and a workflow for structural elucidation. These guidelines are intended to assist researchers in confirming the identity, purity, and structure of this compound in a laboratory setting.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5~ 7.0d~ 8.0
H-6~ 6.8d~ 8.0
H-8~ 6.7s-
H-4~ 4.1t~ 6.0
H-2~ 4.2 (equatorial), ~ 3.9 (axial)m-
H-3~ 2.1 (equatorial), ~ 1.8 (axial)m-
7-CH₃~ 2.3s-
4-NH₂~ 1.6 (broad)s-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-8a~ 150
C-7~ 135
C-5~ 128
C-4a~ 125
C-6~ 122
C-8~ 118
C-2~ 65
C-4~ 50
C-3~ 30
7-CH₃~ 21

Experimental Protocols

Detailed methodologies for the acquisition of essential NMR spectra for the structural confirmation of this compound are provided below.

Sample Preparation

A standard protocol for preparing an NMR sample is crucial for obtaining high-quality spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. Other solvents like DMSO-d₆ or Methanol-d₄ can also be used depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also use the residual solvent peak as a reference.

NMR Data Acquisition

The following experiments are recommended for a thorough characterization.

  • ¹H NMR (Proton): This is the fundamental experiment to determine the number of different types of protons and their neighboring environments.

  • ¹³C NMR (Carbon-13): This experiment identifies the number of different carbon environments in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is essential for identifying spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates proton signals with the directly attached carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for piecing together the carbon skeleton.

Visualizations

The following diagrams illustrate the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation Sample Weigh Sample Solvent Add Deuterated Solvent Sample->Solvent Transfer Transfer to NMR Tube Solvent->Transfer H1_NMR 1H NMR Transfer->H1_NMR Acquire 1D Spectra C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons COSY_NMR 2D COSY C13_NMR->COSY_NMR Acquire 2D Spectra Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons HSQC_NMR 2D HSQC COSY_NMR->HSQC_NMR Connectivity Determine Connectivity COSY_NMR->Connectivity HMBC_NMR 2D HMBC HSQC_NMR->HMBC_NMR HSQC_NMR->Connectivity HMBC_NMR->Connectivity Structure_Confirm Confirm Structure Assign_Protons->Structure_Confirm Assign_Carbons->Structure_Confirm Connectivity->Structure_Confirm

Caption: Workflow for NMR Characterization.

Structure_Elucidation_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations H1 1H NMR (Chemical Shifts, Multiplicity, Integration) Structure Final Structure of This compound H1->Structure Proton Environment C13 13C NMR & DEPT (Chemical Shifts, Carbon Types) C13->Structure Carbon Skeleton COSY COSY (H-H Connectivity) COSY->Structure Proton Spin Systems HSQC HSQC (Direct C-H Correlation) HSQC->Structure Direct Attachments HMBC HMBC (Long-Range C-H Correlation) HMBC->Structure Molecular Framework

Caption: Logic of Structural Elucidation.

Application of (R)-7-Methylchroman-4-amine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif frequently found in natural products and pharmacologically active compounds. Within this class, chroman-4-amine derivatives have emerged as promising candidates in drug discovery, particularly for neurodegenerative diseases such as Alzheimer's disease. While specific data on (R)-7-Methylchroman-4-amine is limited in publicly available research, this document consolidates information on the broader class of chroman-4-amine derivatives to provide insights into their potential applications, mechanisms of action, and relevant experimental protocols. The primary therapeutic targets for this class of compounds include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO), enzymes implicated in the pathophysiology of neurodegenerative disorders.

Therapeutic Potential in Neurodegenerative Diseases

Chroman-4-amine derivatives have been investigated for their potential to modulate key pathological pathways in Alzheimer's disease. The cholinergic hypothesis of Alzheimer's suggests that a decline in the neurotransmitter acetylcholine contributes to cognitive impairment. Inhibition of cholinesterases (AChE and BChE), enzymes that break down acetylcholine, can increase its levels in the brain, offering a symptomatic treatment strategy.[1] Additionally, the inhibition of monoamine oxidase (MAO) can modulate the levels of neurotransmitters and reduce oxidative stress, another hallmark of neurodegenerative diseases.

Quantitative Data: Butyrylcholinesterase (BuChE) Inhibition

Several gem-dimethyl-chroman-4-amine compounds have been synthesized and evaluated for their inhibitory activity against equine serum butyrylcholinesterase (eqBuChE). The following table summarizes the reported IC50 values.

Compound IDR1R2R3R4IC50 (µM) for eqBuChE
4a HHHH38
4b OMeHHH7.6
4c HHNaphthylHModerately Active
4d HNaphthylHH8.9
4e HHHMe52

Data sourced from a study on gem-dimethylchroman-4-amine compounds.[1]

Experimental Protocols

Synthesis of Chroman-4-amine Derivatives

A general method for the synthesis of chroman-4-amine derivatives involves a two-step process starting from the corresponding chroman-4-one precursor.

Step 1: Synthesis of Chroman-4-ones

A common method for synthesizing chroman-4-ones is through a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[2]

  • Materials: 2'-hydroxyacetophenone derivative, aldehyde, diisopropylamine (DIPA), ethanol, dichloromethane, 10% NaOH (aq), 1 M HCl (aq), water, brine, MgSO4.

  • Procedure:

    • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).

    • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

    • After cooling, dilute the reaction mixture with dichloromethane.

    • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

    • Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.

Step 2: Reductive Amination to Chroman-4-amines

Chroman-4-amines can be synthesized from chroman-4-ones via reductive amination.[1]

  • Materials: Chroman-4-one derivative, appropriate amine (e.g., ammonium acetate or a primary amine), sodium cyanoborohydride (or another suitable reducing agent), methanol.

  • Procedure:

    • Dissolve the chroman-4-one derivative in methanol.

    • Add the amine source (e.g., ammonium acetate for the primary amine) in excess.

    • Add the reducing agent (e.g., sodium cyanoborohydride) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

In Vitro Butyrylcholinesterase (BuChE) Inhibition Assay

The inhibitory activity of the synthesized compounds against BuChE can be determined using a modified Ellman's method.

  • Materials: Equine serum butyrylcholinesterase (eqBuChE), butyrylthiocholine iodide (BTCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compounds.

  • Procedure:

    • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

    • Add the enzyme solution (eqBuChE) to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding the substrate solution (BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action in Alzheimer's Disease

The primary proposed mechanism of action for chroman-4-amine derivatives in the context of Alzheimer's disease is the inhibition of cholinesterases, which leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_in_vesicle ACh ACh_synthesis->ACh_in_vesicle ACh ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_released ACh ACh_in_vesicle->ACh_released Release Cholinesterase AChE / BuChE ACh_released->Cholinesterase Hydrolysis ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binds Chroman_amine (R)-7-Methyl- chroman-4-amine Derivative Chroman_amine->Cholinesterase Inhibits Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Neuronal_response Neuronal Response Signal_transduction->Neuronal_response

Cholinergic Neurotransmission Inhibition
Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel chroman-4-amine derivatives.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_preclinical Preclinical Evaluation Synthesis Synthesis of Chroman-4-amine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening In Vitro Enzyme Inhibition Assays (AChE, BuChE, MAO) Purification->Primary_Screening SAR_Studies Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vitro_Tox In Vitro Toxicity Assays Lead_Optimization->In_Vitro_Tox ADME_Studies ADME/Tox Profiling In_Vitro_Tox->ADME_Studies In_Vivo_Models In Vivo Efficacy in Animal Models ADME_Studies->In_Vivo_Models

Drug Discovery Workflow

Conclusion

Chroman-4-amine derivatives represent a valuable scaffold for the development of novel therapeutic agents, particularly for neurodegenerative disorders like Alzheimer's disease. Their ability to inhibit key enzymes such as butyrylcholinesterase highlights their potential in modulating cholinergic neurotransmission. The synthetic routes and screening protocols outlined here provide a framework for the further exploration and optimization of this promising class of compounds. While specific data for this compound is not yet widely available, the broader family of chroman-4-amines continues to be an active area of research in medicinal chemistry.

References

Application Note: A Scalable, Enantioselective Synthesis of (R)-7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable synthetic route to produce (R)-7-Methylchroman-4-amine, a valuable chiral building block in pharmaceutical development. The protocol outlines a two-step process commencing with the synthesis of the key intermediate, 7-methylchroman-4-one, followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to the corresponding (R)-alcohol, and subsequent conversion to the desired (R)-amine. This method is designed for adaptability from laboratory to pilot-plant scale, with a focus on high yield and enantiomeric purity. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.

Introduction

Chiral chroman-4-amine derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific enantiomer, this compound, is a crucial intermediate for the synthesis of various therapeutic agents. The development of a scalable and stereoselective synthesis is therefore of significant interest to the pharmaceutical industry. This protocol presents a reliable method to obtain the target compound with high enantiomeric excess.

Overall Reaction Scheme

G cluster_0 Step 1: Synthesis of 7-Methylchroman-4-one cluster_1 Step 2: Asymmetric Reduction and Amination m-Cresol m-Cresol 7-Methylchroman-4-one 7-Methylchroman-4-one m-Cresol->7-Methylchroman-4-one 1. Crotonic_acid Crotonic_acid Crotonic_acid->7-Methylchroman-4-one 2. PPA Polyphosphoric Acid (PPA) PPA->7-Methylchroman-4-one Catalyst 7-Methylchroman-4-one_start 7-Methylchroman-4-one R-7-Methylchroman-4-ol (R)-7-Methylchroman-4-ol 7-Methylchroman-4-one_start->R-7-Methylchroman-4-ol Asymmetric Reduction CBS_catalyst (R)-CBS Catalyst BH3-DMS CBS_catalyst->R-7-Methylchroman-4-ol R-7-Methylchroman-4-amine This compound R-7-Methylchroman-4-ol->R-7-Methylchroman-4-amine Mitsunobu-type Amination DPPA_DBU 1. DPPA, DBU 2. PPh3, H2O DPPA_DBU->R-7-Methylchroman-4-amine

Figure 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 7-Methylchroman-4-one

This procedure outlines the synthesis of the ketone intermediate.

Materials:

  • m-Cresol

  • Crotonic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a mechanically stirred solution of m-cresol (1.0 eq) in dichloromethane, add crotonic acid (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly and portion-wise add polyphosphoric acid (5.0 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it over crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 7-methylchroman-4-one.

Step 2: Asymmetric Synthesis of this compound

This two-part procedure details the enantioselective reduction and subsequent amination.

Part A: Asymmetric Reduction

Materials:

  • 7-Methylchroman-4-one

  • (R)-2-Methyl-CBS-oxazaborolidine ((R)-CBS catalyst)

  • Borane-dimethyl sulfide complex (BH3-DMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-methylchroman-4-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -20 °C.

  • Add the (R)-CBS catalyst (0.1 eq) to the solution.

  • Slowly add borane-dimethyl sulfide complex (1.5 eq) dropwise, maintaining the internal temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (R)-7-methylchroman-4-ol. The enantiomeric excess (ee) can be determined at this stage by chiral HPLC.

Part B: Conversion to Amine

Materials:

  • (R)-7-Methylchroman-4-ol

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Triphenylphosphine (PPh3)

  • Anhydrous toluene

  • Water

  • Diethyl ether

  • 1 M Sodium hydroxide

Procedure:

  • Under an inert atmosphere, dissolve (R)-7-methylchroman-4-ol (1.0 eq) in anhydrous toluene.

  • Add DBU (1.5 eq) and cool the solution to 0 °C.

  • Slowly add DPPA (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring by TLC for the formation of the azide intermediate.

  • Cool the reaction mixture to room temperature and add triphenylphosphine (1.5 eq).

  • Stir the mixture for 30 minutes, then add water (5.0 eq).

  • Heat the reaction to 60 °C for 8-12 hours to effect the Staudinger reduction.

  • After cooling to room temperature, extract the aqueous layer with diethyl ether.

  • To the aqueous layer, add 1 M NaOH until the pH is basic.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude amine.

  • The final product, this compound, can be purified by column chromatography or by salt formation and recrystallization for scale-up.

Data Presentation

StepProductStarting MaterialScale (Example)Yield (%)Purity/ee (%)
17-Methylchroman-4-onem-Cresol50 g75-85>98% (GC)
2A(R)-7-Methylchroman-4-ol7-Methylchroman-4-one30 g90-95>99% ee (Chiral HPLC)
2BThis compound(R)-7-Methylchroman-4-ol25 g70-80>98% (HPLC), >99% ee

Scale-up Considerations and Purification

For industrial-scale production, purification by chromatography can be resource-intensive. Alternative methods for the final product include:

  • Classical Resolution: Although the synthesis is enantioselective, any racemic byproduct can be removed by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by crystallization.

  • Supercritical Fluid Chromatography (SFC): Preparative SFC is an efficient and "greener" alternative to traditional HPLC for large-scale chiral separations, offering high throughput and reduced solvent consumption.[]

The unwanted enantiomer from any resolution step can potentially be recycled through an oxidation-reduction sequence to the starting ketone, improving the overall process economy.

Logical Workflow for Synthesis and Purification

G cluster_purification Purification Options A Start: m-Cresol & Crotonic Acid B Synthesis of 7-Methylchroman-4-one A->B C Asymmetric Reduction ((R)-CBS) B->C D (R)-7-Methylchroman-4-ol C->D E Conversion to Azide D->E F Staudinger Reduction E->F G Crude this compound F->G H Purification G->H I Final Product: This compound H->I P1 Column Chromatography H->P1 P2 Salt Formation & Recrystallization H->P2 P3 Preparative SFC H->P3

Figure 2: Synthesis and purification workflow.

Conclusion

This application note provides a detailed and scalable protocol for the enantioselective synthesis of this compound. The use of a CBS-catalyzed reduction ensures high enantiopurity of the intermediate alcohol, which is then efficiently converted to the target amine. The described methods and considerations for scale-up and purification make this a valuable resource for researchers and professionals in the field of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of (R)-7-Methylchroman-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining enantiomerically pure this compound?

A1: The most common and effective strategy involves a three-step process starting from 7-methylchroman-4-one:

  • Asymmetric Reduction: Enantioselective reduction of the prochiral 7-methylchroman-4-one to the corresponding (S)-7-methylchroman-4-ol. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this step, typically yielding high enantiomeric excess (ee).

  • Stereochemical Inversion: Conversion of the (S)-alcohol to the (R)-amine functionality. This is often achieved via a Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry.[1] Common nucleophiles for this step include hydrazoic acid or phthalimide, followed by reduction or hydrolysis.[1]

  • Purification/Resolution: Purification of the final product. If the enantiomeric excess is not optimal, a final purification step involving diastereomeric salt resolution with a chiral acid, such as L-(+)-tartaric acid, can be employed to enhance the purity of the desired (R)-enantiomer.

Q2: Which catalyst is recommended for the asymmetric reduction of 7-methylchroman-4-one?

A2: The (R)-CBS-oxazaborolidine catalyst is recommended for the asymmetric reduction of 7-methylchroman-4-one to obtain the (S)-alcohol, which is the precursor to the (R)-amine.[2][3] This catalyst is known for its high enantioselectivity across a wide range of ketones.[2][4][5]

Q3: What are the critical parameters for a successful Mitsunobu reaction in this synthesis?

A3: Key parameters for the Mitsunobu reaction include:

  • Anhydrous Conditions: The reaction is sensitive to water, which can lead to side reactions and reduced yields. Ensure all reagents and solvents are thoroughly dried.

  • Order of Addition: Typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate (e.g., DIAD or DEAD).

  • Temperature Control: The reaction is usually initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Choice of Nucleophile: Hydrazoic acid (generated in situ) or diphenylphosphoryl azide (DPPA) can be used to introduce the azide group, which is then reduced to the amine. Using phthalimide is another option, followed by a Gabriel synthesis workup.[1]

Q4: How can I improve the enantiomeric purity of the final product?

A4: If the enantiomeric excess after the main synthesis is insufficient, a diastereomeric salt resolution can be performed. This involves reacting the racemic or enantiomerically enriched amine with a chiral acid, such as L-(+)-tartaric acid. The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. Subsequent treatment of the desired diastereomeric salt with a base will liberate the pure (R)-enantiomer.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in CBS Reduction 1. Inactive or degraded borane source.2. Presence of moisture in the reaction.3. Catalyst poisoning.1. Use a fresh, titrated solution of BH3•THF or BH3•SMe2.2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).3. Purify the starting 7-methylchroman-4-one to remove any impurities that may interfere with the catalyst.
Low enantioselectivity in CBS Reduction 1. Incorrect CBS catalyst enantiomer used.2. Reaction temperature is too high.3. Presence of impurities that catalyze a non-selective reduction.1. Ensure the use of the (R)-CBS catalyst to obtain the desired (S)-alcohol.2. Perform the reaction at low temperatures (e.g., -40 °C to -78 °C) to maximize enantioselectivity.3. Use high-purity reagents and solvents.
Low yield in Mitsunobu Reaction 1. Incomplete reaction.2. Degradation of reagents (especially the azodicarboxylate).3. Formation of side products due to moisture.1. Monitor the reaction by TLC to ensure full consumption of the starting alcohol. Increase reaction time if necessary.2. Use fresh DIAD or DEAD. These reagents can degrade upon storage.3. Strictly anhydrous conditions are crucial. Use dry solvents and reagents.
Incomplete inversion of stereochemistry in Mitsunobu Reaction 1. The reaction may not be proceeding via a clean SN2 mechanism.2. Steric hindrance around the hydroxyl group.1. Ensure proper activation of the alcohol with the phosphine and azodicarboxylate before nucleophilic attack.2. While less likely for this substrate, consider alternative methods for amine synthesis if inversion is consistently poor.
Difficulty in separating diastereomeric salts 1. Poor crystal formation.2. Similar solubilities of the diastereomers in the chosen solvent.1. Try different solvents or solvent mixtures for crystallization (e.g., methanol, ethanol, or mixtures with water).2. Allow for slow cooling to promote the formation of well-defined crystals.3. Perform multiple recrystallization steps to improve separation.[6]
Low overall yield for the multi-step synthesis 1. Accumulation of losses at each step.2. Difficulty in purifying intermediates.1. Optimize each step individually before performing the entire sequence.2. Consider telescoping steps where possible to minimize purification losses.

Experimental Protocols

Step 1: Asymmetric Reduction of 7-Methylchroman-4-one to (S)-7-Methylchroman-4-ol (CBS Reduction)

Materials:

  • 7-Methylchroman-4-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH3•THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.2 equivalents) in anhydrous THF, add BH3•THF (1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes at 0 °C.

  • Cool the mixture to -78 °C and add a solution of 7-methylchroman-4-one (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -40 °C and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (S)-7-methylchroman-4-ol.

Quantitative Data Summary (CBS Reduction)

ParameterValue
Typical Yield 85-95%
Enantiomeric Excess (ee) >95%
Step 2: Synthesis of (R)-4-Azido-7-methylchroman from (S)-7-Methylchroman-4-ol (Mitsunobu Reaction)

Materials:

  • (S)-7-Methylchroman-4-ol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve (S)-7-methylchroman-4-ol (1.0 equivalent), PPh3 (1.5 equivalents), and DPPA (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C and add DIAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (R)-4-azido-7-methylchroman.

Quantitative Data Summary (Mitsunobu Reaction)

ParameterValue
Typical Yield 70-85%
Step 3: Reduction of (R)-4-Azido-7-methylchroman to this compound

Materials:

  • (R)-4-Azido-7-methylchroman

  • Lithium aluminum hydride (LiAlH4) or Hydrogen (H2) with Palladium on Carbon (Pd/C)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Water

  • Sodium Hydroxide Solution

Procedure (using LiAlH4):

  • To a suspension of LiAlH4 (1.5 equivalents) in anhydrous THF at 0 °C, add a solution of (R)-4-azido-7-methylchroman (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to obtain crude this compound.

Quantitative Data Summary (Azide Reduction)

ParameterValue
Typical Yield >90%

Visualizations

Synthesis_Workflow cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Stereochemical Inversion cluster_2 Step 3: Reduction 7-Methylchroman-4-one 7-Methylchroman-4-one S-7-Methylchroman-4-ol S-7-Methylchroman-4-ol 7-Methylchroman-4-one->S-7-Methylchroman-4-ol (R)-CBS catalyst, BH3.THF R-4-Azido-7-methylchroman R-4-Azido-7-methylchroman S-7-Methylchroman-4-ol->R-4-Azido-7-methylchroman PPh3, DIAD, DPPA R-7-Methylchroman-4-amine R-7-Methylchroman-4-amine R-4-Azido-7-methylchroman->R-7-Methylchroman-4-amine LiAlH4 or H2/Pd-C

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield? Check_Reagents Check Reagent Purity and Activity Low_Yield->Check_Reagents Yes Anhydrous_Conditions Ensure Anhydrous Conditions Low_Yield->Anhydrous_Conditions Yes Optimize_Time_Temp Optimize Reaction Time/Temperature Low_Yield->Optimize_Time_Temp Yes Purification_Loss Minimize Purification Losses Low_Yield->Purification_Loss Yes

Caption: Troubleshooting logic for low reaction yield.

Diastereomeric_Resolution Racemic_Amine (R/S)-7-Methylchroman-4-amine Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Amine-(R,R)-Tartrate and (S)-Amine-(R,R)-Tartrate) Racemic_Amine->Diastereomeric_Salts Chiral_Acid L-(+)-Tartaric Acid Chiral_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Base_Treatment Treatment with Base (e.g., NaOH) Separated_Salts->Base_Treatment Pure_Amine Pure this compound Base_Treatment->Pure_Amine

Caption: Diastereomeric resolution workflow.

References

Technical Support Center: Purification of Chiral Chroman-4-Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of chiral chroman-4-amines.

Troubleshooting Guides

This section addresses common issues encountered during the chiral purification of chroman-4-amines via High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • Single, broad peak instead of two distinct enantiomeric peaks.

  • Overlapping peaks with a resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often effective for separating chiral amines.[1][2] Consider columns like Chiralpak® AD-H, Chiralcel® OD-H, or cyclofructan-based CSPs, which have shown success in resolving primary amines.[1]
Suboptimal Mobile Phase Composition For HPLC: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane, heptane).[3] For SFC, adjust the percentage of the co-solvent (e.g., methanol, ethanol).[2][4]
Lack of or Incorrect Mobile Phase Additive For basic compounds like chroman-4-amines, the addition of a basic additive such as diethylamine (DEA), triethylamine (TEA), or isopropylamine (IPA) to the mobile phase is often crucial for good peak shape and resolution.[5][6] Conversely, an acidic additive like trifluoroacetic acid (TFA) may be beneficial in some cases.[3]
Incorrect Temperature Temperature can significantly impact selectivity in chiral separations.[7][8] Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your specific chroman-4-amine derivative.
Issue 2: Peak Splitting or Tailing

Symptoms:

  • A single analyte peak appears as two or more smaller peaks.

  • Asymmetric peaks with a tailing factor greater than 2.

Possible Causes and Solutions:

CauseRecommended Solution
Strong Sample Solvent Effect Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.
Column Overload Reduce the injection volume or the sample concentration. Overloading the column can lead to peak broadening and splitting.
Interference from Impurities The presence of closely eluting impurities from the synthesis, such as unreacted starting materials or side-products, can manifest as shoulder peaks or split peaks.[9] Potential impurities in the synthesis of chroman-4-amines from chroman-4-ones include the corresponding chroman-4-ol intermediate from incomplete reduction of the oxime.
Column Contamination or Degradation Flush the column with a strong, compatible solvent to remove any adsorbed impurities. If performance does not improve, the column may be degraded and require replacement.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for separating chroman-4-amine enantiomers?

A1: Polysaccharide-based CSPs are generally the most successful for the chiral separation of amines. Specifically, amylose and cellulose-derived columns like Chiralpak® AD-H and Chiralcel® OD-H are excellent starting points for screening.[1][10] Cyclofructan-based columns have also demonstrated high success rates for the separation of primary amines.[1]

Q2: What is the role of acidic and basic additives in the mobile phase?

A2: For basic analytes like chroman-4-amines, basic additives (e.g., DEA, TEA) are often essential. They can improve peak shape by minimizing interactions with residual acidic sites on the silica support of the CSP and can also enhance enantioselectivity.[5][6] Acidic additives (e.g., TFA) can sometimes improve separation by forming ion pairs with the amine, which can then have different interactions with the CSP.[3]

Q3: Should I use HPLC or SFC for the preparative purification of chiral chroman-4-amines?

A3: Both HPLC and SFC can be used for preparative chiral separations. SFC is often preferred for its "greener" profile due to the use of carbon dioxide as the main mobile phase component, which reduces organic solvent consumption.[2][4] SFC can also offer faster separations and easier product recovery.[2] However, the choice often depends on the specific compound and the available instrumentation.

Q4: How can I identify the absolute configuration of the separated enantiomers?

A4: The elution order of enantiomers on a chiral column is not predictable. To determine the absolute configuration of the separated enantiomers, you will need to use a method such as X-ray crystallography of a suitable crystalline derivative, comparison to a standard of known configuration, or by using a chiral derivatizing agent and analyzing the resulting diastereomers by a non-chiral method.

Q5: What are some common impurities I should be aware of during the synthesis and purification of chroman-4-amines?

A5: A common synthetic route to chroman-4-amines is the reduction of a chroman-4-one oxime. Potential impurities from this process include the starting chroman-4-one, the intermediate chroman-4-one oxime, and the corresponding chroman-4-ol as a side-product of the reduction. These impurities can co-elute with the desired amine enantiomers and complicate purification.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Screening

This protocol outlines a general approach for screening chiral stationary phases and mobile phases for the analytical separation of a racemic chroman-4-amine.

  • Column Selection:

    • Chiralpak® AD-H (amylose-based)

    • Chiralcel® OD-H (cellulose-based)

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

      • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA

    • Vary the alcohol percentage from 5% to 20% to optimize resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 5 µL

  • Data Analysis:

    • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for each condition.

    • An Rs value > 1.5 indicates baseline separation.

Protocol 2: Preparative Chiral SFC Method Development

This protocol provides a general workflow for developing a preparative SFC method for the purification of a racemic chroman-4-amine.

  • Analytical Method Development (as a starting point):

    • Use an analytical SFC system to screen various chiral columns (e.g., Chiralpak® IA, IC, ID, IE, IF) and co-solvents (e.g., methanol, ethanol, isopropanol) with a basic additive (e.g., 0.1% DEA or IPA).

    • A typical screening gradient is 5% to 40% co-solvent over 5-10 minutes.

  • Method Optimization:

    • Once a promising analytical separation is identified, optimize the conditions for preparative scale. This may involve switching to an isocratic mobile phase to maximize throughput.

    • Increase the concentration of the basic additive if peak fronting is observed.

  • Scale-Up:

    • Transfer the optimized method to a preparative SFC system.

    • Increase the column diameter and flow rate proportionally.

    • Perform loading studies to determine the maximum amount of racemate that can be injected per run without compromising resolution.

  • Fraction Collection and Analysis:

    • Collect the separated enantiomer fractions.

    • Analyze the purity of each fraction by analytical chiral HPLC or SFC.

Data Presentation

Table 1: Representative Chiral HPLC and SFC Screening Conditions for Primary Amines
TechniqueChiral Stationary PhaseMobile Phase/Co-solventAdditiveTypical Success Rate
HPLC (Normal Phase)Cyclofructan-basedHexane/Ethanol (80:20)0.3% TFA / 0.2% TEA17 out of 25 baseline separated[1]
HPLC (Polar Organic)Cyclofructan-basedAcetonitrile/Methanol (90:10)0.3% TFA / 0.2% TEA13 out of 25 baseline separated[1]
SFCCyclofructan-basedMethanol0.3% TFA / 0.2% TEA16 out of 25 baseline separated[1]

Data adapted from a study on a diverse set of primary amines and may serve as a starting point for chroman-4-amine purification.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_output Result Syn Racemic Chroman-4-amine Synthesis Screen Analytical Method Screening (HPLC/SFC) Syn->Screen Crude Product Optimize Method Optimization Screen->Optimize Promising Conditions Prep Preparative Separation Optimize->Prep Optimized Method Analysis Enantiopurity Analysis Prep->Analysis Collected Fractions Enantiomer1 Pure Enantiomer 1 Analysis->Enantiomer1 Enantiomer2 Pure Enantiomer 2 Analysis->Enantiomer2 Troubleshooting_Logic Start Poor Separation Check_CSP Change CSP? Start->Check_CSP Check_MP Optimize Mobile Phase? Check_CSP->Check_MP No Good_Sep Good Separation Check_CSP->Good_Sep Yes Check_Additive Adjust Additive? Check_MP->Check_Additive No Check_MP->Good_Sep Yes Check_Temp Change Temperature? Check_Additive->Check_Temp No Check_Additive->Good_Sep Yes Check_Temp->Start No Check_Temp->Good_Sep Yes

References

Technical Support Center: Synthesis of 7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methylchroman-4-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two main stages of the synthesis: the preparation of the precursor 7-Methylchroman-4-one and its subsequent reductive amination to yield the final product.

Stage 1: Synthesis of 7-Methylchroman-4-one

The synthesis of 7-Methylchroman-4-one is typically achieved through a Friedel-Crafts reaction of m-cresol with a suitable three-carbon synthon, such as 3-chloropropionic acid or crotonic acid, followed by an intramolecular cyclization.

Question: The yield of 7-Methylchroman-4-one is low, and I have a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

Answer:

The formation of the 5-methyl isomer is a common side reaction in the Friedel-Crafts acylation of m-cresol. The hydroxyl group of m-cresol directs ortho and para, and while the para position is sterically favored for the acylation that leads to the 7-methyl isomer, some ortho-acylation leading to the 5-methyl isomer can occur.

Troubleshooting Steps:

  • Choice of Catalyst: The choice of Lewis acid catalyst can influence regioselectivity. While AlCl₃ is a strong and common catalyst, milder Lewis acids like ZnCl₂ or iron(III) chloride may offer better selectivity in some cases.

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of Friedel-Crafts reactions by favoring the thermodynamically more stable product.

  • Solvent: The polarity of the solvent can affect the reaction. Experimenting with different solvents, such as nitrobenzene or carbon disulfide, may alter the isomer ratio.

  • Purification: Careful column chromatography is essential to separate the 7-methyl and 5-methyl isomers. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.

Question: My reaction mixture for the synthesis of 7-Methylchroman-4-one is turning into a dark, tarry mess. What is causing this and how can I prevent it?

Answer:

The formation of dark, polymeric material is often due to side reactions such as intermolecular condensations or decomposition of the starting materials or product under the strong acidic conditions of the Friedel-Crafts reaction.

Troubleshooting Steps:

  • Control of Stoichiometry: Ensure the precise stoichiometry of the reactants and the Lewis acid catalyst. An excess of the catalyst can promote unwanted side reactions.

  • Order of Addition: Adding the acylating agent (e.g., 3-chloropropionyl chloride) slowly to the mixture of m-cresol and the Lewis acid at a low temperature can help to control the reaction exotherm and minimize side reactions.

  • Reaction Time: Over-extending the reaction time can lead to product degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

  • Purity of Reagents: Ensure that all reagents and solvents are anhydrous, as the presence of water can deactivate the Lewis acid catalyst and lead to side reactions.

Stage 2: Reductive Amination of 7-Methylchroman-4-one

The conversion of 7-Methylchroman-4-one to 7-Methylchroman-4-amine is typically achieved via reductive amination, where the ketone reacts with an ammonia source to form an imine intermediate, which is then reduced to the amine.

Question: My final product is a mixture of the desired primary amine, a significant amount of a secondary amine, and some unreacted ketone. How can I improve the selectivity for the primary amine?

Answer:

The formation of a secondary amine (bis(7-methylchroman-4-yl)amine) is a common side reaction in reductive aminations using ammonia. The initially formed primary amine can react with another molecule of the ketone to form a new imine, which is then reduced.

Troubleshooting Steps:

  • Ammonia Source and Concentration: Using a large excess of the ammonia source (e.g., ammonia in methanol, ammonium acetate) can shift the equilibrium towards the formation of the primary amine.

  • Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the imine over the ketone, allowing for a one-pot reaction. If using a less selective reducing agent like sodium borohydride (NaBH₄), a two-step process (imine formation followed by reduction) might be necessary.

  • pH Control: Maintaining a slightly acidic pH (around 6-7) is crucial for imine formation. This can be achieved by using a buffer, such as ammonium acetate.

  • Reaction Temperature: Performing the reaction at a lower temperature can help to control the rate of the secondary amine formation.

Question: I am isolating 7-Methylchroman-4-ol as a major byproduct. How can I avoid the reduction of the ketone?

Answer:

The formation of 7-Methylchroman-4-ol indicates that the reducing agent is directly reducing the starting ketone before it can form the imine.

Troubleshooting Steps:

  • Choice of Reducing Agent: As mentioned above, use a reducing agent that is more selective for the imine over the ketone. Sodium cyanoborohydride is a good choice for this reason.

  • One-Pot vs. Two-Step Procedure: If direct reduction of the ketone remains a problem, consider a two-step procedure. First, form the imine by reacting 7-Methylchroman-4-one with the ammonia source, and then add the reducing agent in a separate step.

  • Order of Addition: In a one-pot reaction, ensure that the ketone and the ammonia source are mixed and allowed to equilibrate to form the imine before the addition of the reducing agent.

Data Presentation

ParameterStage 1: Synthesis of 7-Methylchroman-4-oneStage 2: Reductive Amination
Typical Yield 60-80%50-70%
Common Side Products 5-Methylchroman-4-one, polymeric materialbis(7-methylchroman-4-yl)amine, 7-Methylchroman-4-ol
Typical Purity (crude) 70-90%60-80%
Purification Method Column Chromatography (Silica gel, Hexane/Ethyl Acetate)Column Chromatography (Silica gel, Dichloromethane/Methanol with triethylamine) or crystallization of a salt

Experimental Protocols

Protocol 1: Synthesis of 7-Methylchroman-4-one
  • To a stirred solution of m-cresol (1.0 eq) in a suitable anhydrous solvent (e.g., nitrobenzene) under an inert atmosphere (e.g., nitrogen), cool the mixture to 0 °C.

  • Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • To this mixture, add a solution of 3-chloropropionyl chloride (1.1 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-Methylchroman-4-one.

Protocol 2: Reductive Amination to 7-Methylchroman-4-amine
  • Dissolve 7-Methylchroman-4-one (1.0 eq) in anhydrous methanol.

  • Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of 1M HCl until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient containing 1% triethylamine to afford 7-Methylchroman-4-amine.

Mandatory Visualization

Synthesis_Pathway m_cresol m-Cresol ketone 7-Methylchroman-4-one m_cresol->ketone Friedel-Crafts Acylation & Cyclization isomer 5-Methyl Isomer m_cresol->isomer Side Reaction polymer Polymeric Byproducts m_cresol->polymer Side Reaction acyl_chloride 3-Chloropropionyl chloride acyl_chloride->ketone acyl_chloride->isomer Side Reaction acyl_chloride->polymer Side Reaction amine 7-Methylchroman-4-amine ketone->amine Reductive Amination sec_amine Secondary Amine ketone->sec_amine Side Reaction alcohol 7-Methylchroman-4-ol ketone->alcohol Side Reaction ammonia Ammonia Source ammonia->amine reducing_agent Reducing Agent reducing_agent->amine amine->sec_amine Side Reaction

Caption: Synthetic pathway for 7-Methylchroman-4-amine and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product stage1_issue Issue in Stage 1: Synthesis of Ketone start->stage1_issue stage2_issue Issue in Stage 2: Reductive Amination start->stage2_issue low_yield_isomer Low Yield & Isomer Formation stage1_issue->low_yield_isomer Yes tar_formation Tarry Byproducts stage1_issue->tar_formation No solution_isomer Optimize Catalyst Lower Temperature Adjust Solvent low_yield_isomer->solution_isomer solution_tar Control Stoichiometry Slow Addition Monitor Reaction Time tar_formation->solution_tar sec_amine_formation Secondary Amine Formation stage2_issue->sec_amine_formation Yes alcohol_byproduct Alcohol Byproduct stage2_issue->alcohol_byproduct No solution_sec_amine Excess Ammonia Selective Reducing Agent pH Control sec_amine_formation->solution_sec_amine solution_alcohol Use Selective Reductant Two-Step Procedure alcohol_byproduct->solution_alcohol

Caption: Troubleshooting workflow for the synthesis of 7-Methylchroman-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl group at the 7-position?

A1: The methyl group at the 7-position is an electron-donating group, which can influence the reactivity of the aromatic ring. In the context of drug development, this substituent can affect the molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

Q2: Can I use other reducing agents for the reductive amination step?

A2: Yes, other reducing agents can be used. However, less selective hydrides like sodium borohydride may lead to a higher yield of the alcohol byproduct. Catalytic hydrogenation (e.g., H₂, Pd/C) is another option, but may require optimization of pressure and temperature.

Q3: How can I confirm the structure of my final product and the side products?

A3: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will help to determine the overall structure and identify the presence of impurities. Mass spectrometry will confirm the molecular weight of the desired product and can help to identify the mass of byproducts. Infrared (IR) spectroscopy can be used to confirm the presence of the amine group in the final product and the absence of the ketone carbonyl group.

Q4: Is the product, 7-Methylchroman-4-amine, chiral?

A4: Yes, the carbon at the 4-position is a chiral center. The synthesis described will produce a racemic mixture of the (R) and (S) enantiomers. Chiral separation or asymmetric synthesis methods would be required to obtain a single enantiomer.

Q5: What are the safety precautions I should take during this synthesis?

A5: Standard laboratory safety procedures should be followed. The reagents used in the Friedel-Crafts reaction, such as aluminum chloride and 3-chloropropionyl chloride, are corrosive and moisture-sensitive. The reductive amination step involves flammable solvents and sodium cyanoborohydride, which is toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Improving enantiomeric excess in (R)-7-Methylchroman-4-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of (R)-7-Methylchroman-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically enriched this compound?

A1: There are two main strategies:

  • Asymmetric Synthesis: This approach creates the desired enantiomer directly from a prochiral starting material. A highly effective method is the Corey-Bakshi-Shibata (CBS) reduction of 7-methylchroman-4-one.

  • Chiral Resolution: This method involves synthesizing a racemic mixture of 7-Methylchroman-4-amine and then separating the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Q2: How do I choose between asymmetric synthesis and chiral resolution?

A2: The choice depends on factors such as available starting materials, in-house expertise, and scalability. Asymmetric synthesis is often more elegant and can be more atom-economical. However, chiral resolution is a well-established and robust technique that can be effective, especially if a racemization process for the unwanted enantiomer is in place to improve overall yield.

Q3: What is a typical enantiomeric excess (ee) I can expect from a CBS reduction?

A3: With proper optimization of reaction conditions, the CBS reduction is capable of producing high enantiomeric excesses, often exceeding 90-95% ee for many ketones.

Q4: Which chiral resolving agents are commonly used for amines?

A4: Chiral carboxylic acids are frequently used to resolve racemic amines. Common examples include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. The selection of the resolving agent and crystallization solvent is often empirical and may require screening.

Q5: How can I accurately measure the enantiomeric excess of my product?

A5: The most common and accurate methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.

Troubleshooting Guides

Asymmetric Synthesis via CBS Reduction of 7-Methylchroman-4-one

This guide focuses on troubleshooting common issues encountered during the enantioselective reduction of 7-methylchroman-4-one to (S)-7-methylchroman-4-ol, which is a precursor to this compound via a subsequent substitution reaction (e.g., Mitsunobu reaction with an azide source followed by reduction).

Issue 1: Low Enantiomeric Excess (ee)

Potential Cause Troubleshooting Steps
Presence of moisture The CBS reduction is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Suboptimal reaction temperature Temperature plays a critical role in enantioselectivity. Generally, lower temperatures (-78 °C to 0 °C) favor higher ee. However, the optimal temperature is substrate-dependent. Perform small-scale experiments at various temperatures to find the optimum.
Impure borane source Commercially available borane solutions (e.g., BH₃•THF) can contain borohydride impurities that lead to non-selective reduction. Use freshly opened bottles or titrate the solution before use.
Incorrect catalyst or stoichiometry Ensure the correct enantiomer of the CBS catalyst is used to obtain the desired product stereochemistry. The catalyst loading is typically 5-10 mol%. Varying the stoichiometry of the borane reagent can also impact selectivity.
Slow addition of reagents Slow, controlled addition of the ketone and borane solutions to the catalyst solution can improve enantioselectivity by maintaining a low concentration of the reactants.

Data Presentation Example: Effect of Temperature on Enantiomeric Excess

Entry Temperature (°C) Yield (%) ee (%)
1259585
209292
3-209095
4-7885>98
Chiral Resolution of Racemic 7-Methylchroman-4-amine

This guide addresses common challenges in separating enantiomers from a racemic mixture of 7-Methylchroman-4-amine using diastereomeric salt crystallization.

Issue 2: Poor or No Crystallization of Diastereomeric Salt

Potential Cause Troubleshooting Steps
Inappropriate solvent The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
Incorrect stoichiometry of resolving agent The molar ratio of the resolving agent to the racemic amine is crucial. While a 1:1 ratio is a common starting point, using a 0.5 equivalent of the resolving agent can sometimes be more effective.
Supersaturation issues The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt to induce crystallization.
Concentration is too low If the solution is too dilute, crystallization may not occur. Carefully concentrate the solution and allow it to cool slowly.

Issue 3: Low Enantiomeric Excess of the Resolved Amine

Potential Cause Troubleshooting Steps
Co-precipitation of both diastereomers This occurs when the solubilities of the two diastereomeric salts are too similar in the chosen solvent. Screen different solvents or solvent mixtures to maximize the solubility difference.
Insufficient equilibration time Allow sufficient time for the less soluble diastereomer to crystallize. This can range from a few hours to several days.
Inefficient filtration or washing Ensure the crystalline salt is efficiently separated from the mother liquor, which contains the other diastereomer. Wash the crystals sparingly with a cold solvent to remove surface impurities without dissolving the desired salt.
Need for recrystallization A single crystallization may not be sufficient to achieve high ee. Recrystallizing the diastereomeric salt can significantly improve its purity.

Data Presentation Example: Screening of Resolving Agents and Solvents

Resolving Agent Solvent Yield of Salt (%) ee of Amine after Liberation (%)
(+)-Tartaric AcidMethanol4085
(+)-Tartaric AcidEthanol3592
(-)-Mandelic AcidIsopropanol4578
(-)-Mandelic AcidAcetonitrile3088

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-7-Methylchroman-4-ol via CBS Reduction

This protocol is a general guideline and may require optimization.

  • Preparation: Under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnels.

  • Cooling: Cool the catalyst solution to the desired temperature (e.g., -20 °C) in a suitable cooling bath.

  • Reagent Addition:

    • Add a solution of 7-methylchroman-4-one (1.0 eq) in anhydrous THF via a dropping funnel over 30 minutes.

    • Simultaneously, add a solution of borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 M in THF, 1.0 eq) via a separate dropping funnel over 30 minutes.

  • Reaction: Stir the mixture at the same temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield (S)-7-methylchroman-4-ol.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

The resulting (S)-alcohol can be converted to this compound through a two-step sequence involving an inversion of stereochemistry (e.g., Mitsunobu reaction with diphenylphosphoryl azide followed by Staudinger reduction).

Protocol 2: Chiral Resolution of Racemic 7-Methylchroman-4-amine

This protocol provides a general procedure for chiral resolution and will likely require optimization of the resolving agent and solvent.

  • Salt Formation:

    • Dissolve racemic 7-Methylchroman-4-amine (1.0 eq) in a suitable solvent (e.g., ethanol) with gentle warming.

    • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 - 1.0 eq) in the same solvent, also with warming.

    • Add the resolving agent solution to the amine solution and stir.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, store the flask at a lower temperature (e.g., 4 °C) for 24-48 hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Suspend the diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the pH is >10.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched amine. Determine the enantiomeric excess by chiral HPLC.

  • Optimization: The mother liquor contains the other enantiomer. The free amine can be recovered from the mother liquor and the unwanted enantiomer can potentially be racemized and recycled.

Visualizations

experimental_workflow_cbs_reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Conversion start Start: 7-Methylchroman-4-one reaction_vessel Reaction at Low Temp (-78°C to 0°C) start->reaction_vessel Slow Addition catalyst (R)-CBS Catalyst in Anhydrous THF catalyst->reaction_vessel borane BH3 Source (e.g., BH3.SMe2) borane->reaction_vessel Slow Addition quench Quench with Methanol reaction_vessel->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product (S)-7-Methylchroman-4-ol purify->product analysis Chiral HPLC for ee product->analysis conversion Inversion & Reduction product->conversion final_product This compound conversion->final_product

Caption: Workflow for Asymmetric Synthesis via CBS Reduction.

troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Enantiomeric Excess (ee) moisture Moisture Present? start->moisture temp Temperature Optimal? start->temp reagents Reagent Purity? start->reagents kinetics Addition Rate Too Fast? start->kinetics dry Use Anhydrous Solvents & Oven-Dried Glassware moisture->dry Yes optimize_temp Screen Different Temperatures (e.g., 0°C, -20°C, -78°C) temp->optimize_temp No check_reagents Use Fresh/Titrated Borane High-Purity Catalyst reagents->check_reagents Unsure slow_addition Slow, Syringe Pump Addition kinetics->slow_addition Yes

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

Stability issues of (R)-7-Methylchroman-4-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-7-Methylchroman-4-amine under various reaction conditions. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and address challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during chemical reactions?

A1: The primary stability concerns for this compound, a chiral benzylic amine, revolve around three main issues:

  • Racemization: The chiral center at the 4-position is susceptible to racemization under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, leading to a loss of enantiopurity.

  • Oxidation: The amine functionality can be susceptible to oxidation, which may lead to the formation of undesired imine or other oxidized byproducts. This can be promoted by oxidizing agents, air (oxygen), or certain metal catalysts.

  • Side Reactions of the Amine Group: As a primary amine, it can undergo common side reactions such as over-alkylation in N-alkylation reactions, or reactions with carbonyl-containing solvents or reagents.

Q2: Under what conditions is racemization of this compound likely to occur?

A2: Racemization of chiral amines can be facilitated by several factors. For this compound, racemization is a risk under the following conditions:

  • Elevated Temperatures: Heating the amine for prolonged periods can promote racemization.

  • Presence of a Metal Hydroxide in an Aprotic Polar Solvent: Treatment with metal hydroxides like potassium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) can lead to racemization.[1]

  • Hydrogenation/Dehydrogenation Catalysts: The presence of hydrogen and a hydrogenation or dehydrogenation catalyst can facilitate racemization.[2]

  • Basic Conditions: In some cases, subjecting the unwanted isomer to basic conditions can be an effective way to induce racemization to recycle the material.[3]

Q3: Can this compound degrade in the presence of air?

A3: Yes, like many amines, this compound can be sensitive to atmospheric oxygen, especially over time or in the presence of light or metal catalysts. This can lead to oxidative degradation, potentially forming the corresponding imine or other colored impurities. For long-term storage and in reactions sensitive to oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Q4: Are there any incompatible solvents or reagents to be aware of when working with this compound?

A4: Yes, care should be taken with the following:

  • Aldehydes and Ketones: this compound can react with carbonyl compounds to form imines. This is a particular concern with solvents like acetone, which should be used with caution, especially if recovery of the unreacted amine is desired.

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, peroxy acids, and other strong oxidants will likely oxidize the amine group.

  • Acid Chlorides and Anhydrides: These will readily react with the primary amine to form amides. While often a desired transformation, it is an incompatibility if the free amine is the intended reactant.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity (Racemization)

Symptom: The enantiomeric excess (ee) of the product is lower than expected, or the starting material recovered from the reaction shows a reduced ee.

Potential Cause Troubleshooting Steps
High Reaction Temperature - Run the reaction at a lower temperature. - Perform a time-course study to see if racemization is time-dependent at the current temperature.
Incompatible Base or Catalyst - If a base is required, consider using a non-nucleophilic, sterically hindered base. - Avoid prolonged exposure to metal hydroxides in aprotic polar solvents if maintaining chirality is critical.[1] - If using a metal catalyst, screen for catalysts known to have low racemization potential for chiral amines.
Extended Reaction Time - Monitor the reaction closely and quench it as soon as the starting material is consumed. - Consider using a more active catalyst or a higher concentration of reagents to shorten the reaction time.
Issue 2: Low Yield in N-Alkylation Reactions

Symptom: The desired N-alkylated product is obtained in low yield, with significant amounts of starting material remaining or the formation of multiple products.

Potential Cause Troubleshooting Steps
Over-alkylation - Use a larger excess of the amine relative to the alkylating agent. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. - The product of the initial reaction is often a better nucleophile, leading to further reaction.[4]
Poor Reactivity of Alkylating Agent - If using an alkyl chloride or bromide, consider adding a catalytic amount of sodium or potassium iodide to promote the reaction. - Switch to a more reactive alkylating agent, such as an alkyl iodide or triflate.
Inappropriate Solvent or Base - Ensure the solvent and base are compatible with the reaction. For instance, if the starting material or base has low solubility, consider a different solvent system like DMF or acetonitrile.[5] - Use a non-nucleophilic base to avoid competition with the amine.
Issue 3: Formation of Colored Impurities or Unexpected Side Products

Symptom: The reaction mixture turns dark, or unexpected spots appear on TLC/peaks in LC-MS, suggesting degradation or side reactions.

Potential Cause Troubleshooting Steps
Oxidation - Run the reaction under an inert atmosphere (nitrogen or argon). - Degas the solvent before use. - Add an antioxidant if compatible with the reaction chemistry.
Reaction with Solvent - Avoid reactive solvents like acetone if imine formation is a concern. - Be cautious with solvents like DMF at high temperatures, as they can decompose and lead to side reactions.
Decomposition of Reagents - Ensure the purity of all reagents before use. - Some reagents may not be stable under the reaction conditions. Check the literature for the stability of all components.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound to a Specific Reaction Condition

  • Setup: In a clean, dry vial, dissolve a known amount of this compound in the reaction solvent.

  • Initial Analysis: Take an aliquot of the solution and determine the initial enantiomeric excess (ee) using chiral HPLC or SFC. Also, obtain an initial purity profile by LC-MS.

  • Reaction Conditions: Subject the solution to the desired reaction conditions (e.g., add a specific reagent, heat to a certain temperature).

  • Time-Point Analysis: At regular intervals, withdraw small aliquots from the reaction mixture.

  • Quenching: Quench the reaction in the aliquot (e.g., by adding a suitable buffer or solvent).

  • Analysis: Analyze each aliquot by chiral HPLC/SFC to determine the ee and by LC-MS to monitor for the formation of degradation products.

  • Data Evaluation: Plot the ee and the percentage of starting material remaining as a function of time to determine the stability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation start Dissolve this compound in Solvent initial_analysis Initial Analysis (chiral HPLC, LC-MS) start->initial_analysis reaction_conditions Apply Reaction Conditions initial_analysis->reaction_conditions sampling Take Aliquots at Time Intervals reaction_conditions->sampling quench Quench Aliquots sampling->quench final_analysis Analyze Aliquots (chiral HPLC, LC-MS) quench->final_analysis data_eval Plot ee and Purity vs. Time final_analysis->data_eval conclusion Determine Stability data_eval->conclusion

Caption: Experimental workflow for assessing the stability of this compound.

racemization_pathway R_amine This compound imine Intermediate Imine/Iminium Ion R_amine->imine [H+], Heat, or Catalyst imine->R_amine Re-protonation/Reduction S_amine (S)-7-Methylchroman-4-amine imine->S_amine Re-protonation/Reduction

References

Technical Support Center: Chiral HPLC Separation of Chroman-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral HPLC separation of chroman-4-amine enantiomers. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My primary challenge is achieving baseline separation of the chroman-4-amine enantiomers. What are the most critical factors to consider?

Achieving baseline separation in chiral HPLC is a multi-faceted process. For chroman-4-amine, a basic compound, the following are crucial:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are generally the most effective for separating chiral amines. Columns such as Chiralcel® OD-H, Chiralpak® AD-H, and Chiralcel® OJ are excellent starting points. These columns provide the necessary stereospecific interactions for enantiomeric recognition.

  • Mobile Phase Composition: In normal-phase mode, a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol) is typically used. The type and concentration of the alcohol can significantly impact selectivity and resolution.

  • Mobile Phase Additives: Due to the basic nature of the amine group in chroman-4-amine, peak tailing can be a significant issue. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often essential to improve peak shape and achieve better resolution.

2. I am observing poor resolution between the two enantiomer peaks. How can I improve this?

Poor resolution can be addressed by systematically optimizing your method. Here is a logical workflow to follow:

Caption: Troubleshooting workflow for improving peak resolution.

  • Adjust Alcohol Modifier Percentage: The ratio of hexane to alcohol is a critical parameter. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks. Systematically screen a range of alcohol concentrations (e.g., 5%, 10%, 15%, 20% isopropanol in hexane).

  • Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol can alter the selectivity and improve the separation.

  • Optimize Additive Concentration: The concentration of the basic additive (e.g., DEA) can impact peak shape and retention. While 0.1% is a common starting point, varying this concentration might be beneficial.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time between the enantiomers and the CSP, often leading to better resolution, albeit with longer run times.[1]

  • Adjust Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[2] Experimenting with temperatures both below and above ambient (e.g., 15°C and 40°C) can sometimes improve separation or even reverse the elution order.[3]

3. My peaks are tailing significantly. What is the cause and how can I fix it?

Peak tailing for basic compounds like chroman-4-amine is often caused by strong interactions between the amine group and residual acidic silanol groups on the silica support of the CSP.

  • Use a Basic Additive: The most effective solution is to add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to your mobile phase.[4] This additive will compete with the analyte for the active sites on the stationary phase, masking the silanol groups and resulting in more symmetrical peaks. A typical starting concentration is 0.1% (v/v).

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent compatible with your mobile phase. Dissolving a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

4. One of my enantiomer peaks is not appearing, or is significantly smaller than the other.

This could be due to several reasons:

  • Strong Retention of One Enantiomer: One enantiomer may be interacting so strongly with the stationary phase that it is not eluting under the current conditions. You can try increasing the strength of the mobile phase (i.e., increasing the percentage of the alcohol modifier) to encourage its elution.

  • On-Column Degradation: Although less common, it's possible that one enantiomer is less stable and is degrading on the column.

  • Enantiomeric Purity of the Sample: Verify that your sample is indeed a racemic mixture.

5. How do I choose the right chiral stationary phase for chroman-4-amine?

For chiral amines, polysaccharide-based CSPs are the most successful. A screening approach is often the best strategy.[3][5]

Chiral Stationary PhaseCommon Trade NamesTypical Application
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-HWidely used for a broad range of chiral compounds, including amines.[6]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-HA versatile and frequently used CSP for amine enantioseparation.[4]
Cellulose tris(4-methylbenzoate)Chiralcel® OJ-HCan offer different selectivity compared to OD-H and AD-H.

A good starting point is to screen your racemic chroman-4-amine on Chiralpak® AD-H and Chiralcel® OD-H columns using a standard mobile phase.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Chroman-4-amine Enantiomers

This protocol provides a starting point for the method development for the chiral separation of chroman-4-amine.

1. Materials and Reagents:

  • Racemic chroman-4-amine standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Diethylamine (DEA), HPLC grade

2. Chromatographic System:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane, isopropanol, and DEA in the desired ratio. A good starting point is 90:10:0.1 (v/v/v) n-hexane:IPA:DEA.

  • Degas the mobile phase using sonication or an inline degasser before use.

4. Sample Preparation:

  • Dissolve the racemic chroman-4-amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C (ambient)

  • Detection Wavelength: 220 nm (or a wavelength appropriate for chroman-4-amine)

6. Data Analysis:

  • Integrate the peaks for both enantiomers.

  • Calculate the resolution (Rs), selectivity (α), and retention factors (k').

Data Presentation: Representative Chromatographic Conditions

The following table summarizes typical starting conditions and expected outcomes for the chiral separation of a compound structurally similar to chroman-4-amine on different polysaccharide-based CSPs. These should be used as a guide for method development.

CSPMobile Phase (v/v/v)Flow Rate (mL/min)Temperature (°C)Resolution (Rs)Selectivity (α)
Chiralpak® AD-H 90:10:0.1 n-Hexane/IPA/DEA1.025> 1.5~1.2
Chiralcel® OD-H 85:15:0.1 n-Hexane/IPA/DEA1.025> 1.5~1.3
Chiralcel® OJ-H 95:5:0.1 n-Hexane/EtOH/DEA0.825VariableVariable

Note: These values are representative and will need to be optimized for your specific analysis.

Visualization of Key Relationships

Logical Relationship for Method Development

The following diagram illustrates the logical progression of decisions in developing a chiral separation method for chroman-4-amine.

MethodDevelopment cluster_CSP Step 1: CSP Selection cluster_MP Step 2: Mobile Phase Screening cluster_Optimization Step 3: Optimization cluster_Validation Step 4: Method Validation CSP_Screen Screen Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) MP_Screen Initial Mobile Phase: n-Hexane/IPA/DEA (90:10:0.1) CSP_Screen->MP_Screen Optimization Systematically vary: - Alcohol % - Alcohol Type (IPA vs. EtOH) - Additive Concentration - Flow Rate - Temperature MP_Screen->Optimization If resolution < 1.5 Validation Validate for: - Specificity - Linearity - Accuracy - Precision - Robustness MP_Screen->Validation If resolution > 1.5 Optimization->Validation If resolution > 1.5

Caption: Logical workflow for chiral method development.

References

Technical Support Center: Purifying (R)-7-Methylchroman-4-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (R)-7-Methylchroman-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for this compound?

A1: The crucial first step is to perform solubility tests to identify a suitable solvent or solvent system.[1] An ideal solvent should dissolve the amine when hot but not when cold.[1] This differential solubility is the basis for purification by recrystallization.[1][2]

Q2: How do I select an appropriate solvent for recrystallization?

A2: A general rule of thumb is that "like dissolves like." Since this compound is a chiral amine, solvents with some polarity that can interact with the amine group without fully dissolving it at room temperature are good starting points. It is recommended to test a range of solvents with varying polarities. Common choices for amines and polar compounds include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol/water or dichloromethane/hexane.[3][4]

Q3: Can I use a mixed solvent system?

A3: Yes, a two-solvent system is often effective when a single solvent does not provide the desired solubility characteristics.[5][6] In this technique, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point).[5][6] The solution is then heated to redissolve the precipitate and allowed to cool slowly.[6]

Q4: My amine is not crystallizing well. Are there any chemical modifications I can make?

A4: For amines that are difficult to crystallize directly, forming a salt can significantly improve the likelihood of obtaining good quality crystals.[7] Reacting the amine with an acid like hydrochloric acid (HCl) or tartaric acid can produce a salt that often has more favorable crystallization properties.[7][8] For chiral amines, using a chiral acid can also be a method for enantiomeric resolution via diastereomeric crystallization.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Oiling Out: The compound separates as a liquid instead of a solid.The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute. Impurities are present, lowering the melting point of the mixture.Add more solvent to decrease the saturation. If using a mixed solvent system, add more of the "good" solvent. Consider using a solvent with a lower boiling point. If impurities are suspected, try treating the solution with activated charcoal before recrystallization.[2][10]
No Crystals Form Upon Cooling. Too much solvent was used. The solution is not sufficiently supersaturated. The cooling process is too rapid.Boil off some of the solvent to increase the concentration of the amine. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Introduce a seed crystal of the desired compound. Allow the solution to cool more slowly.[1][10]
Very Low Yield of Crystals. Too much solvent was used, leading to significant loss of product in the mother liquor. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during a hot filtration step.Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is cooled thoroughly (e.g., in an ice bath) before filtration to maximize crystal recovery. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Crystals are Impure (e.g., colored, wrong melting point). The cooling was too rapid, trapping impurities within the crystal lattice. The chosen solvent did not effectively leave impurities in the mother liquor.Allow the solution to cool slowly and without disturbance to promote the formation of purer crystals.[2][5] You may need to perform a second recrystallization. Consider using a different solvent or solvent system that better solubilizes the impurities.
Crystallization Happens Too Quickly. The solution is too concentrated. The solvent is not ideal.Add a small amount of additional hot solvent to slightly decrease the saturation. This will allow for slower crystal growth upon cooling, which generally leads to higher purity.[10]

Experimental Protocols

General Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent in small portions until the amine is completely dissolved. It is crucial to use the minimum amount of hot solvent.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is important for the formation of pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the surface.

  • Drying: Allow the crystals to dry completely. This can be done by drawing air through the filter cake on the funnel, followed by drying in a desiccator or a vacuum oven.

General Two-Solvent Recrystallization Protocol
  • Dissolution: Dissolve the crude amine in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble).

  • Addition of "Bad" Solvent: While the solution is hot, add the "bad" solvent (the solvent in which it is less soluble) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using a chilled mixture of the two solvents for washing.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude This compound solubility Perform Solubility Tests to Find Suitable Solvent(s) start->solubility dissolve Dissolve Amine in Minimum Amount of Hot Solvent solubility->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Solution Slowly to Induce Crystallization dissolve->cool No insoluble impurities hot_filtration->cool Yes collect Collect Crystals by Vacuum Filtration cool->collect wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered During Recrystallization oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution_oiling Add more solvent or change solvent oiling_out->solution_oiling Yes low_yield Low Yield? no_crystals->low_yield No solution_no_crystals Concentrate solution, scratch flask, or add seed crystal no_crystals->solution_no_crystals Yes solution_low_yield Use minimum hot solvent, cool thoroughly, wash with ice-cold solvent low_yield->solution_low_yield Yes success Problem Resolved low_yield->success No solution_oiling->success solution_no_crystals->success solution_low_yield->success

References

Technical Support Center: Catalyst Selection for Asymmetric Synthesis of 7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding catalyst selection for the asymmetric synthesis of 7-Methylchroman-4-amine.

Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the asymmetric synthesis of 7-Methylchroman-4-amine?

The synthesis of chiral 7-Methylchroman-4-amine from its prochiral ketone precursor, 7-Methylchroman-4-one, is primarily achieved through asymmetric reductive amination (ARA). This transformation can be accomplished via two main routes: transition metal catalysis and biocatalysis.

  • Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This is a highly effective and widely used method. It typically involves a one-pot reaction where the ketone first condenses with an ammonia source (e.g., ammonium formate) to form an intermediate imine. A chiral transition metal complex then stereoselectively reduces this imine. Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes with chiral ligands are the most common catalysts.[1][2][3]

  • Biocatalysis using Amine Transaminases (ATAs): This approach utilizes enzymes to transfer an amino group from a donor molecule (like L-alanine or isopropylamine) to the ketone substrate with high enantioselectivity.[4][5][6] ATAs are valued for their high specificity and operation under mild, environmentally friendly conditions, making them a strong alternative for industrial applications.[5][6]

cluster_start Starting Material cluster_process Core Process cluster_paths Catalytic Pathways cluster_end Final Product start 7-Methylchroman-4-one process Asymmetric Reductive Amination (ARA) start->process metal Transition Metal Catalysis (e.g., Noyori-type Ru-catalysts) process->metal bio Biocatalysis (e.g., Amine Transaminases) process->bio end (S)- or (R)-7-Methylchroman-4-amine metal->end bio->end

Caption: General workflow for the asymmetric synthesis of 7-Methylchroman-4-amine.
Q2: How do Noyori-type catalysts function in Asymmetric Transfer Hydrogenation (ATH)?

Noyori-type catalysts are typically ruthenium (II) complexes featuring a chiral diamine ligand (e.g., TsDPEN) and an arene ligand (e.g., p-cymene).[7] The mechanism involves the catalyst, in the presence of a hydrogen donor like a formic acid/triethylamine mixture, generating a metal hydride species.[7] The prochiral imine, formed in situ from the ketone and ammonia, coordinates to the chiral metal center. This coordination creates a well-defined, diastereoselective transition state where the hydride is transferred to one face of the imine C=N bond, resulting in the formation of the amine product with high enantiomeric excess.[7]

G catalyst [Ru(arene)(S,S)-TsDPEN]Cl (Pre-catalyst) active_cat Ru-H Species (Active Catalyst) catalyst->active_cat + HCOOH/NEt3 - CO2, - NEt3HCl complex Chiral Ru-Imine Complex active_cat->complex + Imine imine Imine Substrate (from Ketone + NH3) imine->complex product Chiral Amine Product complex->product Stereoselective Hydride Transfer product->catalyst Product Release & Catalyst Regeneration

Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Q3: My enantioselectivity is low. What are the potential causes and solutions?

Low enantioselectivity (ee) is a common issue that can often be resolved by systematically evaluating reaction parameters. Potential causes include catalyst instability, suboptimal reaction conditions, or the presence of impurities.

Potential CauseRecommended Troubleshooting Steps
Catalyst Activity/Purity Ensure the catalyst and chiral ligand are pure and handled under inert conditions if they are air/moisture sensitive. Verify catalyst loading; sometimes increasing it slightly can improve ee.
Reaction Temperature Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.
Hydrogen Donor/Solvent The choice of hydrogen donor and solvent is critical. For ATH, a formic acid/triethylamine (5:2) azeotrope is common. Screen different solvents (e.g., CH2Cl2, Toluene, Acetonitrile) as solvent polarity can influence the transition state geometry.[2]
Substrate Purity Ensure the 7-Methylchroman-4-one starting material is of high purity. Acidic or basic impurities can interfere with the catalyst.
Reaction Time / Conversion A competing, non-selective background reaction may occur. Monitor the reaction over time to see if ee decreases at higher conversions. If so, stopping the reaction at a lower conversion may be necessary.
Troubleshooting Guide

Use this decision tree to diagnose and resolve common experimental issues.

start Problem Observed low_yield Low Yield? start->low_yield low_ee Low ee? low_yield->low_ee No check_reagents Check reagent purity & catalyst activity. Increase reaction time/temp. low_yield->check_reagents Yes byproduct Alcohol Byproduct? low_ee->byproduct No lower_temp Lower reaction temperature. low_ee->lower_temp Yes imine_first Allow imine to form before adding reducing agent. Use selective reductant (e.g., NaBH3CN). byproduct->imine_first Yes end_node Problem Resolved byproduct->end_node No optimize_amine Optimize ammonia source (e.g., NH4OAc, NH4 formate). Ensure imine formation. check_reagents->optimize_amine optimize_amine->end_node screen_ligands Screen different chiral ligands or catalyst variants. lower_temp->screen_ligands screen_solvents Screen solvents with different polarities. screen_ligands->screen_solvents screen_solvents->end_node change_reductant Switch to a less reactive hydride source or use ATH conditions (HCOOH/NEt3). imine_first->change_reductant change_reductant->end_node

Caption: Troubleshooting decision tree for asymmetric reductive amination.
Q4: What are the advantages and challenges of using amine transaminases (ATAs)?

Advantages:

  • Exceptional Enantioselectivity: ATAs often provide products with very high ee (>99%).[4]

  • Mild Conditions: Reactions are run in aqueous media at or near room temperature and atmospheric pressure.

  • Green Chemistry: Avoids the use of heavy metals and harsh reagents.

Challenges:

  • Unfavorable Equilibrium: The reaction equilibrium often favors the ketone starting material over the amine product.[8] This is typically overcome by using a large excess of the amine donor or by removing one of the byproducts (e.g., removing acetone by evaporation when using isopropylamine as the donor).[6]

  • Substrate Scope: A specific enzyme may have a limited substrate scope. However, protein engineering has been used to develop ATA variants with broader applicability.[4][5]

  • Product Inhibition: The enzyme can be inhibited by the amine product or the ketone byproduct, slowing the reaction rate over time.

Q5: I am observing significant formation of the alcohol byproduct (7-Methylchroman-4-ol). How can I prevent this?

Formation of the alcohol byproduct occurs when the ketone is reduced directly before it can form the imine intermediate. This is common when using non-selective reducing agents like sodium borohydride (NaBH₄).

Solutions:

  • Use a Selective Reducing Agent: Switch to a milder reducing agent that preferentially reduces imines over ketones, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9]

  • Two-Step, One-Pot Procedure: First, mix the ketone and the amine source in the solvent and stir for a period (e.g., 1-2 hours) to allow for imine formation. Then, add the reducing agent to the mixture.[9]

  • Use an ATH System: The Noyori-type ATH systems using formic acid as the hydrogen source are highly chemoselective for the imine reduction and typically do not lead to significant alcohol byproduct formation.[1]

Data Presentation: Catalyst Performance

The following table summarizes the performance of representative catalytic systems in the asymmetric reduction of imines and ketones, analogous to the synthesis of 7-Methylchroman-4-amine.

Table 1: Performance of Representative Catalysts in Asymmetric Reductive Amination

Catalyst System Substrate Type H₂ Source Yield (%) ee (%) Reference
RuCl--INVALID-LINK-- Cyclic Imines HCOOH/NEt₃ 83 - 97 94 - 97 [1]
Cp*Ir(2-picolinamide) Ketones (direct) HCOONH₄ 85 - 99 N/A [10]
Chiral N,N′-dioxide–Sc(III) Enones (to alcohol) KBH₄ ~99 up to 95 [11]
Amine Transaminase (ATA) Ketones Isopropylamine High >99 [4][6]

| Rhodium-complex | Chromones (to ketone) | H₂ gas | High | 81 |[2] |

Experimental Protocols
Protocol: General Procedure for Asymmetric Transfer Hydrogenation

This protocol provides a general method for the asymmetric reductive amination of 7-Methylchroman-4-one using a Noyori-type catalyst.

Materials:

  • 7-Methylchroman-4-one

  • Ammonium formate (HCOONH₄) or Formic acid/Triethylamine (5:2 azeotrope)

  • Chiral Ruthenium Catalyst (e.g., RuCl--INVALID-LINK--) (0.1 - 1.0 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add 7-Methylchroman-4-one (1.0 equiv) and the chiral ruthenium catalyst (0.005 equiv).

  • Add anhydrous solvent (e.g., CH₂Cl₂) to dissolve the solids.

  • Add the hydrogen and nitrogen source. Either:

    • Ammonium formate (1.5 - 2.0 equiv).

    • A pre-mixed formic acid/triethylamine (5:2 molar ratio) solution (1.5 - 2.0 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 7-Methylchroman-4-amine.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

References

Protecting group strategies for 7-Methylchroman-4-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methylchroman-4-amine, with a focus on protecting group strategies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the protection and deprotection steps in the synthesis of 7-Methylchroman-4-amine, particularly when using the common tert-butyloxycarbonyl (Boc) protecting group.

Issue 1: Incomplete or Low Yield of N-Boc Protection

  • Symptom: TLC or NMR analysis shows a significant amount of starting material (7-Methylchroman-4-amine) remaining after the protection reaction.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reagent Increase the equivalents of Boc-anhydride (Boc₂O) and base (e.g., triethylamine, diisopropylethylamine). A 1.5 to 2-fold excess of Boc₂O is often recommended.[1]
Low Nucleophilicity of the Amine The amine in 7-Methylchroman-4-amine, being a substituted aniline derivative, may have reduced nucleophilicity.[2] Consider using a stronger base or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction.[1] Alternatively, explore solvent-free reaction conditions which have been shown to be effective for a variety of amines.
Poor Solubility of Starting Material The starting amine may not be fully dissolved in the reaction solvent.[3] Experiment with different solvent systems such as THF, dioxane, or a mixture of water and a miscible organic solvent.[1][4] For zwitterionic compounds, using an aqueous basic solution can improve solubility.[3]
Reaction Temperature Too Low While many Boc protections proceed at room temperature, gently heating the reaction mixture (e.g., to 40°C) can increase the reaction rate.[1]

Issue 2: Difficult or Incomplete N-Boc Deprotection

  • Symptom: After treatment with acid (e.g., TFA or HCl), analysis indicates the presence of the Boc-protected starting material.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration Increase the concentration of the acid or switch to a stronger acid. Trifluoroacetic acid (TFA) is generally very effective for Boc deprotection.[5] A common condition is a solution of 20-50% TFA in dichloromethane (DCM).[1][6]
Reaction Time Too Short While many deprotections are rapid, some substrates may require longer reaction times. Monitor the reaction by TLC until the starting material is fully consumed. Reactions can take from a few minutes to several hours.[1][7]
Scavenger Effects If scavengers are used to trap the tert-butyl cation, they might interfere with the reaction. Ensure the appropriate scavenger is used for your substrate.
Alternative Deprotection Methods If acidic conditions are problematic due to other sensitive functional groups, consider thermal deprotection or mechanochemical methods.[8][9]

Issue 3: Formation of Side Products During Deprotection

  • Symptom: The final product is contaminated with impurities, as observed by chromatography or spectroscopy.

  • Possible Causes & Solutions:

CauseRecommended Action
Alkylation by tert-butyl Cation The tert-butyl cation generated during acidic deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites.[10] Add a scavenger such as triethylsilane or anisole to the reaction mixture to trap the carbocation.
Degradation of Acid-Sensitive Groups If the chroman ring system or other functional groups are sensitive to the strong acidic conditions required for Boc deprotection, consider using milder acidic conditions (e.g., p-toluenesulfonic acid in a suitable solvent) or an alternative protecting group that can be removed under neutral or basic conditions, such as the Fmoc group.[11]

Frequently Asked Questions (FAQs)

Q1: Which protecting group is most suitable for the amine in 7-Methylchroman-4-amine?

A1: The tert-butyloxycarbonyl (Boc) group is a widely used and generally suitable choice for protecting the amino group of 7-Methylchroman-4-amine.[12] It is stable under a variety of reaction conditions and can be removed under relatively mild acidic conditions.[4] However, the optimal choice of protecting group depends on the overall synthetic strategy and the presence of other functional groups in the molecule.[11][13] For molecules with acid-sensitive functionalities, an orthogonal protecting group like Fluorenylmethyloxycarbonyl (Fmoc), which is base-labile, might be a better option.[11]

Q2: What are the standard conditions for Boc protection of an amine like 7-Methylchroman-4-amine?

A2: A standard protocol for Boc protection involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

  • Reagents: 7-Methylchroman-4-amine, 1.1-1.5 equivalents of Boc₂O, and a base such as triethylamine (TEA) or sodium bicarbonate.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used.[1]

  • Temperature: The reaction is typically carried out at room temperature.[1]

  • Reaction Time: The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Q3: What are the recommended conditions for the deprotection of N-Boc-7-Methylchroman-4-amine?

A3: The Boc group is typically removed under acidic conditions.[5]

  • Reagents: A strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[1]

  • Solvent: Dichloromethane (DCM) is a common choice. For HCl, it is often used as a solution in dioxane or methanol.[1][6]

  • Temperature: The deprotection is usually performed at room temperature or 0°C to control the reaction rate.[6]

  • Work-up: After the reaction is complete, the acid is typically removed by evaporation or neutralized with a base.

Q4: How can I avoid side reactions when deprotecting the Boc group?

A4: The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the liberated tert-butyl cation.[10] To prevent this, a carbocation scavenger can be added to the reaction mixture. Common scavengers include triethylsilane, anisole, or thioanisole.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of 7-Methylchroman-4-amine

  • Dissolve 7-Methylchroman-4-amine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[4]

Protocol 2: General Procedure for N-Boc Deprotection of N-Boc-7-Methylchroman-4-amine

  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.[5][12]

Visualizations

G cluster_protection N-Boc Protection Workflow start_prot Start: 7-Methylchroman-4-amine dissolve Dissolve in Aprotic Solvent (e.g., DCM, THF) start_prot->dissolve add_base Add Base (e.g., TEA) dissolve->add_base add_boc Add Boc₂O add_base->add_boc react_prot Stir at Room Temperature add_boc->react_prot monitor_prot Monitor by TLC react_prot->monitor_prot workup_prot Aqueous Workup & Extraction monitor_prot->workup_prot purify_prot Purify (Chromatography) workup_prot->purify_prot end_prot End: N-Boc-7-Methylchroman-4-amine purify_prot->end_prot

Caption: General workflow for the N-Boc protection of 7-Methylchroman-4-amine.

G cluster_deprotection N-Boc Deprotection Workflow start_deprot Start: N-Boc-7-Methylchroman-4-amine dissolve_deprot Dissolve in DCM start_deprot->dissolve_deprot add_acid Add Strong Acid (e.g., TFA) at 0°C dissolve_deprot->add_acid react_deprot Stir at Room Temperature add_acid->react_deprot monitor_deprot Monitor by TLC react_deprot->monitor_deprot workup_deprot Neutralization & Extraction monitor_deprot->workup_deprot end_deprot End: 7-Methylchroman-4-amine workup_deprot->end_deprot

Caption: General workflow for the N-Boc deprotection of N-Boc-7-Methylchroman-4-amine.

G cluster_troubleshooting Troubleshooting Logic for N-Boc Protection start_trouble Low Yield in Boc Protection cause1 Incomplete Reaction? start_trouble->cause1 cause2 Side Product Formation? start_trouble->cause2 solution1a Increase Equivalents of Boc₂O/Base cause1->solution1a solution1b Add DMAP Catalyst cause1->solution1b solution1c Increase Reaction Time/Temp cause1->solution1c solution2a Check for Dimerization cause2->solution2a solution2b Use Aqueous Basic Conditions solution2a->solution2b

Caption: Decision tree for troubleshooting low yields in N-Boc protection reactions.

References

Validation & Comparative

Comparative Analysis of (R)-7-Methylchroman-4-amine and its Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (R)-7-Methylchroman-4-amine and its commercially available alternatives. The information is intended to assist researchers in selecting the most suitable compound for their specific experimental needs by presenting available quality specifications and a representative experimental protocol for a common application.

Chemical Structure and Alternatives

This compound is a chiral organic molecule featuring a chroman core. For comparative purposes, this guide includes its racemic mixture, its (S)-enantiomer, and a fluorinated analog, all of which are relevant alternatives for various research applications.

Quality Specifications

The following table summarizes the key quality specifications for this compound and its selected alternatives as available from commercial suppliers. Purity is a critical parameter for the reproducibility of experimental results.

Compound NameEnantiomeric FormSalt FormPurity (%)Supplier (Example)
This compound (R)-95Apollo Scientific
7-Methylchroman-4-amineRacemic-95Fluorochem
(S)-7-Methylchroman-4-amine hydrochloride(S)Hydrochloride98Fluorochem
(R)-7-Fluorochroman-4-amine(R)-95Fluorochem

Representative Experimental Protocol: Competitive Radioligand Binding Assay

To assess the binding affinity of this compound and its analogs to a specific G-protein coupled receptor (GPCR), a competitive radioligand binding assay can be employed. This protocol provides a detailed methodology for such an experiment.

Objective: To determine the inhibitory constant (Ki) of the test compounds for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-ligand)

  • Test compounds: this compound and its analogs

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Binding buffer

    • Test compound dilution or non-specific binding control

    • Radioligand at a concentration near its dissociation constant (Kd)

    • Cell membranes

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

The following diagram illustrates the key steps of the competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions D Combine Reagents in 96-well Plate A->D B Prepare Radioligand Solution B->D C Prepare Cell Membranes C->D E Incubate to Reach Equilibrium D->E F Filter and Wash E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Determine IC50 H->I J Calculate Ki I->J

Competitive Radioligand Binding Assay Workflow

Signaling Pathway Context

While specific signaling pathway involvement for this compound is not detailed in publicly available literature, compounds of this class are often investigated for their interaction with neurotransmitter receptors, such as serotonin or dopamine receptors, which are predominantly GPCRs. The following diagram provides a generalized representation of a GPCR signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (this compound) GPCR GPCR Ligand->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Generalized GPCR Signaling Pathway

This guide serves as a starting point for researchers interested in this compound and its analogs. For critical applications, it is recommended to obtain lot-specific Certificates of Analysis from the supplier and to perform in-house validation of the compound's performance in the desired experimental setup.

Comparative Bioactivity of (R)- and (S)-7-Methylchroman-4-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the bioactivity of the (R)- and (S)-enantiomers of 7-Methylchroman-4-amine. While the chroman chemical scaffold is recognized for a wide range of pharmacological activities, specific data detailing the individual or comparative effects of these two stereoisomers are not sufficiently available to construct a detailed comparison guide as requested.

The core of the user's request was to provide a comparative guide on the bioactivity of (R)- and (S)-7-Methylchroman-4-amine, complete with quantitative data, experimental protocols, and visualizations of signaling pathways. Despite extensive searches for relevant studies, no publications were identified that presented a head-to-head comparison of the pharmacological properties of these two specific enantiomers.

General information suggests that chroman derivatives, as a class of compounds, hold potential for various therapeutic applications. Some sources allude to the potential of (S)-7-Methylchroman-4-amine as a lead compound in the development of treatments for neurological and mood disorders, with hypothetical mechanisms involving the modulation of serotonin and norepinephrine reuptake. However, these suggestions are not substantiated with concrete experimental data for this specific molecule.

The absence of quantitative data, such as IC50, EC50, or Ki values, for either the (R)- or (S)-enantiomer of 7-Methylchroman-4-amine makes a direct comparison of their potency and efficacy impossible at this time. Furthermore, the lack of published experimental protocols specific to the bioactivity assessment of these compounds prevents a detailed outline of the methodologies that would be required for such a comparison. Consequently, the signaling pathways affected by these specific molecules remain unelucidated in the available literature, precluding the creation of the requested diagrams.

Determining the Absolute Stereochemistry of (R)-7-Methylchroman-4-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous determination of the absolute stereochemistry of chiral molecules like (R)-7-Methylchroman-4-amine is a critical step. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques, offering insights into their respective strengths, limitations, and the nature of the data they provide. While a definitive crystal structure for this compound is not publicly available, this guide outlines the general applicability of these methods for its structural elucidation.

Comparative Analysis of Key Techniques

The selection of an analytical method for determining the absolute configuration of a chiral amine depends on several factors, including the physical state of the sample, the availability of instrumentation, and the desired level of structural detail. The following table summarizes the key performance indicators for X-ray crystallography and its primary alternatives.

ParameterX-ray CrystallographyChiral HPLCChiral NMR SpectroscopyVibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystalDifferential interaction with a chiral stationary phaseDiastereomeric interactions with a chiral solvating agentDifferential absorption of left and right circularly polarized infrared light
Sample Requirement Single crystal of high qualitySolution of the analyteSolution of the analyte and chiral agentSolution of the analyte
Data Output 3D atomic coordinates, bond lengths, bond angles, absolute configurationRetention times of enantiomersChemical shift differences (Δδ) between diastereomersVCD spectrum
Key Advantage Unambiguous determination of 3D structure and absolute configurationHigh sensitivity and established methodology for enantiomeric excess determinationRelatively simple sample preparation, no derivatization requiredApplicable to molecules in solution without the need for crystallization
Key Limitation Requirement for a suitable single crystal can be a major bottleneckIndirect method for absolute configuration, often requires a reference standardCan be complex to interpret, may require derivatization for better resolutionRequires theoretical calculations for absolute configuration assignment
Illustrative Data See Table 2α (separation factor) > 1.1Δδ(R,S) typically in the range of 0.01-0.1 ppmComparison of experimental and calculated spectra

Illustrative Crystallographic Data

As a reference, the following table presents crystallographic data for a related chromene derivative, N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. This illustrates the type of quantitative data obtained from an X-ray diffraction experiment.

Crystallographic ParameterValue for a Chromene Derivative[1]
Crystal System Monoclinic[1]
Space Group P2₁[1]
Unit Cell Dimensions a = 5.1041(3) Å, b = 7.7519(4) Å, c = 14.7974(8) Å[1]
α = 90°, β = 97.088(5)°, γ = 90°[1]
R-factor 0.0429[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are generalized protocols for each of the discussed methods.

Single-Crystal X-ray Crystallography
  • Crystallization : The primary and often most challenging step is to grow a single crystal of this compound suitable for X-ray diffraction. This typically involves slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques. A variety of solvents and solvent systems should be screened to find optimal crystallization conditions.

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The diffraction data is used to solve the phase problem and generate an initial electron density map. A molecular model is then built into the electron density and refined to best fit the experimental data. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection : A chiral stationary phase (CSP) is chosen based on the properties of the analyte. For amines, polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective.

  • Mobile Phase Optimization : A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), is selected and optimized to achieve baseline separation of the enantiomers. Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be used to improve peak shape and resolution.

  • Analysis : The sample is dissolved in the mobile phase and injected into the HPLC system. The retention times of the two enantiomers are recorded. To determine the absolute configuration, the elution order can be compared to that of a known standard of (R)- or (S)-7-Methylchroman-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
  • Sample Preparation : A solution of the racemic or enantiomerically enriched 7-Methylchroman-4-amine is prepared in a suitable deuterated solvent (e.g., CDCl₃). A chiral solvating agent (CSA), such as (R)- or (S)-α-methoxyphenylacetic acid or a BINOL-derived phosphoric acid, is added to the NMR tube.

  • Data Acquisition : ¹H or ¹⁹F NMR spectra are acquired. The interaction between the analyte enantiomers and the CSA forms transient diastereomeric complexes, which leads to separate signals for the two enantiomers.

  • Data Analysis : The chemical shift differences (Δδ) between the signals of the diastereomeric complexes are measured. The absolute configuration can often be assigned based on established models for specific CSAs (e.g., the Mosher method for derivatives).

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation : A solution of the enantiomerically pure this compound is prepared in a suitable solvent that is transparent in the infrared region of interest (e.g., CCl₄ or CDCl₃).

  • Data Acquisition : The VCD spectrum is recorded, which shows the difference in absorbance of left and right circularly polarized infrared light as a function of frequency.

  • Computational Modeling : The VCD spectrum of one enantiomer (e.g., the R-enantiomer) is calculated using quantum chemical methods (e.g., Density Functional Theory).

  • Comparison and Assignment : The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Visualizing the Workflow for Absolute Configuration Determination

The following diagram illustrates the general workflow and decision-making process when choosing a method for determining the absolute configuration of a chiral amine.

G Workflow for Absolute Configuration Determination of a Chiral Amine start Chiral Amine Sample (this compound) crystal Can a single crystal be grown? start->crystal xray X-ray Crystallography crystal->xray Yes no_crystal No suitable crystal crystal->no_crystal No structure Unambiguous 3D Structure & Absolute Configuration xray->structure alternatives Alternative Spectroscopic/ Chromatographic Methods no_crystal->alternatives hplc Chiral HPLC alternatives->hplc nmr Chiral NMR alternatives->nmr vcd VCD Spectroscopy alternatives->vcd hplc_out Enantiomeric Purity & Relative Configuration hplc->hplc_out nmr_out Diastereomeric Differentiation & Possible Absolute Configuration nmr->nmr_out vcd_out Absolute Configuration in Solution vcd->vcd_out G Interrelation of Analytical Techniques and Structural Information cluster_methods Analytical Methods cluster_info Structural Information xray X-ray Crystallography abs_config Absolute Configuration xray->abs_config Definitive three_d_structure 3D Molecular Structure xray->three_d_structure hplc Chiral HPLC hplc->abs_config with standard enant_purity Enantiomeric Purity hplc->enant_purity nmr Chiral NMR nmr->abs_config with models vcd VCD Spectroscopy vcd->abs_config with calculation solution_conf Solution Conformation vcd->solution_conf

References

Comparative study of different synthetic routes to 7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic pathways to produce 7-Methylchroman-4-amine, a valuable building block in medicinal chemistry. The following sections detail the experimental protocols, present quantitative data for each route, and offer a comparative analysis to aid in the selection of the most suitable method based on factors such as yield, simplicity, and safety.

Introduction

7-Methylchroman-4-amine is a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the methyl and amine groups on the chroman scaffold makes it an attractive starting material for drug discovery programs. This guide outlines and compares three primary synthetic strategies, each beginning with the formation of the precursor 7-methylchroman-4-one.

Synthetic Pathways Overview

The synthesis of 7-Methylchroman-4-amine is typically approached in two main stages:

  • Formation of the Chromanone Core: Synthesis of 7-methylchroman-4-one.

  • Introduction of the Amine Group: Conversion of 7-methylchroman-4-one to 7-Methylchroman-4-amine.

The following diagram illustrates the overall synthetic workflow and the different amination routes discussed in this guide.

G cluster_0 Stage 1: Synthesis of 7-Methylchroman-4-one cluster_1 Stage 2: Amination of 7-Methylchroman-4-one m-Cresol m-Cresol 3-(m-tolyloxy)propanoic acid 3-(m-tolyloxy)propanoic acid m-Cresol->3-(m-tolyloxy)propanoic acid Michael Addition Acrylic Acid Acrylic Acid Acrylic Acid->3-(m-tolyloxy)propanoic acid 7-Methylchroman-4-one 7-Methylchroman-4-one 3-(m-tolyloxy)propanoic acid->7-Methylchroman-4-one Intramolecular Friedel-Crafts Acylation Reductive_Amination Reductive Amination 7-Methylchroman-4-one->Reductive_Amination Leuckart_Wallach Leuckart-Wallach Reaction 7-Methylchroman-4-one->Leuckart_Wallach Oxime_Reduction Via Oxime Reduction 7-Methylchroman-4-one->Oxime_Reduction 7-Methylchroman-4-amine 7-Methylchroman-4-amine Reductive_Amination->7-Methylchroman-4-amine Leuckart_Wallach->7-Methylchroman-4-amine Oxime_Reduction->7-Methylchroman-4-amine

Validation of analytical methods for (R)-7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the validation of analytical methods for (R)-7-Methylchroman-4-amine is essential for researchers and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products. Enantiomers of a chiral drug can have significantly different pharmacological and toxicological properties, making the precise quantification of the desired enantiomer and its counterpart crucial.[1][2] This guide provides a comparative overview of common analytical techniques for the chiral separation of amines and outlines the key parameters for method validation according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Comparison of Analytical Techniques for Chiral Separation

The primary techniques for the enantiomeric separation of chiral amines are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The choice of technique depends on the physicochemical properties of the analyte, the required sensitivity, and the desired throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid (typically CO2) as the mobile phase.[5]Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Common Chiral Stationary Phases (CSPs) Polysaccharide-based (e.g., amylose, cellulose derivatives), macrocyclic glycopeptides, cyclodextrins.[6][7][8][9]Polysaccharide-based, crown ether-derived.[10][11]Derivatized cyclodextrins.[12][13]
Mobile Phase/Carrier Gas Normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water), or polar organic mode.[6][9]Supercritical CO2 with co-solvents (e.g., methanol, ethanol) and additives (acidic or basic).[10][14]Inert carrier gas (e.g., helium, hydrogen, nitrogen).[12]
Sample Requirements Soluble in the mobile phase.Soluble in the supercritical fluid/co-solvent mixture.Volatile or can be made volatile through derivatization.[12]
Advantages Wide applicability, robust, numerous commercially available CSPs.[2][15]Fast separations, lower viscosity, "greener" due to reduced organic solvent consumption.[1][5]High resolution and sensitivity.
Disadvantages Can use large volumes of organic solvents, longer analysis times compared to SFC.[5]May require specialized equipment, method development can be complex.Limited to thermally stable and volatile compounds; derivatization can add complexity.[12]

Key Validation Parameters and Acceptance Criteria

Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[16][17] The following table summarizes the key validation parameters as per ICH guidelines.[3][4][15][18]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[3][18]The peak for this compound should be well-resolved from its enantiomer and any impurities or degradation products.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][18]Correlation coefficient (r²) ≥ 0.995.[3]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]For assays, typically 80% to 120% of the test concentration. For impurity methods, from the LOQ to 120% of the specification level.[3]
Accuracy The closeness of test results to the true value.[4]For the drug substance, recovery of 99.0% to 101.0% is often expected. For the drug product, 98.0% to 102.0%.[17]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][4] This includes repeatability (intra-assay), intermediate precision, and reproducibility.[17]Relative Standard Deviation (RSD) ≤ 2%.[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]Typically determined by a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]System suitability parameters should remain within acceptable limits.

Experimental Protocols

The following are hypothetical experimental protocols for the chiral separation of this compound using HPLC, SFC, and GC.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Supercritical Fluid Chromatography (SFC) Protocol
  • Column: Chiralpak® CR-I (+) (crown ether-derived), 150 x 3.0 mm, 5 µm

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.8% Trifluoroacetic Acid (TFA) as an additive.[10]

  • Gradient: 30% to 50% Methanol over 5 minutes

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection: UV at 225 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Gas Chromatography (GC) Protocol
  • Derivatization: To a 1 mg/mL solution of the sample in dichloromethane, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60°C for 30 minutes.

  • Column: Rt-βDEXse™ (permethylated beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 120°C, hold for 1 minute, then ramp to 200°C at 5°C/min.

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 270°C

  • Injection: 1 µL, split ratio 50:1

Hypothetical Performance Data Comparison

The following tables present hypothetical validation data for the three proposed methods to illustrate a performance comparison.

Table 1: Linearity and Range
MethodAnalyteRange (µg/mL)Correlation Coefficient (r²)
HPLCThis compound1 - 2000.9995
SFCThis compound0.5 - 1500.9998
GCThis compound0.1 - 1000.9992
Table 2: Accuracy and Precision
MethodConcentration (µg/mL)Accuracy (% Recovery)Precision (RSD, n=6)
HPLC10099.8%0.8%
SFC75100.5%0.6%
GC5099.2%1.1%
Table 3: LOD and LOQ
MethodLOD (µg/mL)LOQ (µg/mL)
HPLC0.31.0
SFC0.150.5
GC0.030.1

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Purpose and Scope select_method Select Analytical Technique define_purpose->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params prepare_protocol Prepare Validation Protocol define_params->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_data Evaluate Data Against Criteria collect_data->evaluate_data assess_robustness Assess Robustness evaluate_data->assess_robustness prepare_report Prepare Validation Report assess_robustness->prepare_report

Caption: General workflow for the validation of an analytical method.

Chiral_Separation_Technique_Selection cluster_volatility Volatility Assessment cluster_speed_solvent Speed and Solvent Usage start Analyte: this compound volatility Is the analyte volatile or easily derivatized? start->volatility speed_solvent Is high speed and low solvent consumption critical? volatility->speed_solvent No gc_method Consider GC Method volatility->gc_method Yes sfc_method Consider SFC Method speed_solvent->sfc_method Yes hplc_method Consider HPLC Method speed_solvent->hplc_method No

Caption: Decision tree for selecting a chiral separation technique.

References

Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activities of various chroman and coumarin derivatives reveals a broad spectrum of therapeutic potential, though specific data on (R)-7-Methylchroman-4-amine derivatives remains elusive in the current scientific literature. This guide synthesizes available data on related compounds, offering insights into their in vitro and in vivo efficacy across different biological targets. While a direct comparison involving this compound is not possible due to a lack of published studies, the examination of structurally similar molecules provides a valuable framework for understanding the potential of this chemical class.

In Vitro Efficacy of Chroman and Coumarin Derivatives

The in vitro activities of various substituted chroman and coumarin derivatives have been extensively studied, demonstrating their potential as inhibitors of enzymes, and as antimicrobial and cytotoxic agents.

Enzyme Inhibition

A study on substituted chroman-4-one and chromone derivatives identified them as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[1][2] The most potent compounds in this series exhibited inhibitory concentrations in the low micromolar range.[1][2] Structure-activity relationship (SAR) studies revealed that electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold were favorable for activity.[1][2]

In another study, amino-7,8-dihydro-4H-chromenone derivatives were evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease management.[3] One derivative, 4k , showed significant potency against BChE with an IC50 value of 0.65 ± 0.13 µM.[3]

Table 1: In Vitro Enzyme Inhibition by Chroman Derivatives

Compound ClassTarget EnzymeKey Derivative(s)IC50/Ki ValueReference
Substituted Chroman-4-onesSIRT26,8-dibromo-2-pentylchroman-4-one1.5 µM (IC50)[2]
Amino-7,8-dihydro-4H-chromenonesBChE4k 0.65 ± 0.13 µM (IC50), 0.55 µM (Ki)[3]
Antimicrobial and Cytotoxic Activity

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated notable antimicrobial and cytotoxic effects. In one study, new Schiff bases derived from this scaffold showed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Another report highlighted the antifungal potential of fluorinated 7-hydroxycoumarin derivatives, with some compounds showing promising activity against various fungal strains.[5]

Furthermore, novel 7-hydroxy-4-phenylchromen-2-one-linked triazole moieties were synthesized and evaluated for their cytotoxic potential against a panel of human cancer cell lines.[6] One of the most active compounds displayed an IC50 of 2.63 ± 0.17 µM against AGS cells.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Enzyme Inhibition Assays
  • SIRT2 Inhibition Assay: The inhibitory activity against SIRT2 was determined using an in vitro assay where the deacetylation of a fluorescently labeled peptide substrate by the enzyme was measured. The fluorescence intensity, which is proportional to the enzyme activity, was monitored in the presence and absence of the test compounds to calculate the percentage of inhibition.[1][2]

  • Cholinesterase Inhibition Assay: The inhibitory activity of the compounds against AChE and BChE was determined using a spectrophotometric method based on the Ellman's reaction. The rate of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine was measured by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion at a specific wavelength.[3]

Antimicrobial and Cytotoxicity Assays
  • Antibacterial Activity Assay: The antibacterial activity was evaluated by determining the minimum inhibitory concentration (MIC) using a serial dilution method. The compounds were tested against various strains of Gram-positive and Gram-negative bacteria.[4]

  • Antifungal Activity Assay: The in vitro antifungal activity was assessed against a panel of fungal strains. The percentage of inhibition of fungal growth was determined by comparing the growth in the presence of the test compounds with that of a control.[5]

  • Cytotoxicity Assay (MTT Assay): The cytotoxic potential of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to form a purple formazan product, which is proportional to the number of viable cells.[6]

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams illustrate a general experimental workflow for evaluating enzyme inhibitors and a simplified representation of a cell cycle arrest mechanism.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation compound_synthesis Compound Synthesis primary_screening Primary Screening (Enzyme Assay) compound_synthesis->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response (IC50 Determination) hit_identification->dose_response selectivity_assay Selectivity Assays dose_response->selectivity_assay animal_model Animal Model of Disease selectivity_assay->animal_model efficacy_study Efficacy Study animal_model->efficacy_study pk_pd_study Pharmacokinetics/ Pharmacodynamics efficacy_study->pk_pd_study toxicology Toxicology Studies pk_pd_study->toxicology cell_cycle_arrest Compound Cytotoxic Compound (e.g., Chroman Derivative) DNA_Damage DNA Damage or Other Cellular Stress Compound->DNA_Damage Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., G2/M) DNA_Damage->Checkpoint_Activation Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

References

Structure-Activity Relationship (SAR) Studies of 7-Methylchroman-4-amine Analogs: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific Structure-Activity Relationship (SAR) studies for 7-Methylchroman-4-amine analogs. While the chroman scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds, research has predominantly focused on derivatives with a ketone at the 4-position (chroman-4-ones) rather than an amine.[1][2][3] This guide summarizes the available information on related compounds and highlights the current gap in knowledge regarding 7-Methylchroman-4-amine derivatives.

Comparison with Chroman-4-one Analogs

The majority of SAR studies on the chroman framework have been conducted on chroman-4-one derivatives. These compounds have been investigated for a variety of biological activities, including as sirtuin 2 (SIRT2) inhibitors, antimicrobial agents, and carbonic anhydrase inhibitors.[1][4][5] For instance, studies on chroman-4-one-based SIRT2 inhibitors have shown that substitutions at the 2-, 6-, and 8-positions, particularly with larger, electron-withdrawing groups, are favorable for activity.[1]

However, it is crucial to note that the substitution of the 4-keto group with a 4-amino group represents a significant chemical modification. This change from a carbonyl group to a basic amine fundamentally alters the molecule's electronic properties, hydrogen bonding capacity, and overall three-dimensional shape. Consequently, the SAR data from chroman-4-one analogs cannot be reliably extrapolated to predict the biological activity of 7-Methylchroman-4-amine analogs.

Current Status of 7-Methylchroman-4-amine

The compound 7-Methylchroman-4-amine is commercially available, indicating its potential use as a building block in chemical synthesis. However, no published studies were identified that describe the synthesis of a series of its analogs and their subsequent evaluation for a specific biological target to establish a clear SAR.

Future Directions

The lack of SAR data for 7-Methylchroman-4-amine analogs presents an open area for future research. A systematic investigation of this chemical space could unveil novel biological activities. A potential workflow for such a study is outlined below.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Starting Material (e.g., 7-Methylchroman-4-one) B Reductive Amination or other amination methods A->B C Library of 7-Methylchroman-4-amine Analogs (Varying R groups) B->C D Primary Screening (e.g., Receptor Binding Assay) C->D E Secondary/Functional Assay (e.g., Cell-based reporter assay) D->E F Data Compilation (IC50, EC50, etc.) E->F G SAR Analysis F->G H Lead Compound Identification G->H

Caption: Proposed workflow for a Structure-Activity Relationship study of 7-Methylchroman-4-amine analogs.

Experimental Protocols

As no specific SAR studies on 7-Methylchroman-4-amine analogs are available, detailed experimental protocols for their evaluation cannot be provided. However, should such research be undertaken, the methodologies would be dictated by the chosen biological target. For instance, if investigating their potential as monoamine oxidase (MAO) inhibitors, a standard experimental protocol would involve:

Hypothetical Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine the in vitro potency of 7-Methylchroman-4-amine analogs to inhibit MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine as a substrate for MAO-A, and benzylamine as a substrate for MAO-B.

    • A suitable buffer (e.g., potassium phosphate buffer).

    • Test compounds (7-Methylchroman-4-amine analogs) dissolved in DMSO.

    • A known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • A multi-well plate reader capable of fluorescence or absorbance measurements.

  • Procedure:

    • The test compounds are pre-incubated with the MAO enzymes in the buffer at various concentrations.

    • The substrate is then added to initiate the enzymatic reaction.

    • The reaction is incubated for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the product formation is measured. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured. For benzylamine, the production of hydrogen peroxide can be coupled to a reaction that produces a colored or fluorescent product.

    • The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor.

    • The IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

References

Scientific Literature on (R)-7-Methylchroman-4-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of peer-reviewed scientific literature reveals a significant lack of available data on the efficacy, mechanism of action, and specific biological activity of (R)-7-Methylchroman-4-amine. Despite searches in extensive scientific databases, no dedicated studies providing quantitative experimental data, detailed protocols, or elucidated signaling pathways for this specific compound could be identified. The information landscape is primarily composed of listings in chemical supplier catalogs and entries in chemical databases, which do not offer the depth of information required for a thorough comparative analysis.

This absence of published research means that a detailed comparison guide on the efficacy of this compound versus other alternatives, complete with experimental data and protocols, cannot be constructed at this time. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways are contingent on the existence of such primary research, which is currently not available in the public domain.

Insights from Structurally Related Compounds

While direct evidence on this compound is wanting, some context can be gleaned from research on the broader class of chromane and chromanone derivatives. It is important to note that these findings are not directly applicable to this compound and should be interpreted with caution.

Some studies on the enantiomer, (S)-7-methylchroman-4-amine , suggest potential neuroprotective and antidepressant activities. This is largely based on the known pharmacological profiles of similar chemical scaffolds. However, without empirical data for the (R)-enantiomer, it is impossible to ascertain if it shares these properties, or to what extent.

Research into various chroman-4-one derivatives has indicated a range of biological activities. For instance, certain derivatives have been investigated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[1][2] Additionally, the chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the development of therapeutic agents targeting a variety of biological targets.[3] Studies have explored the synthesis and biological evaluation of chroman-4-one derivatives for potential antimicrobial and anticancer properties.[3][4]

Future Research Directions

The current lack of data highlights a clear gap in the scientific understanding of this compound. To address this, future research would need to focus on several key areas:

  • In Vitro Efficacy Studies: Initial laboratory-based assays are necessary to determine the biological activity of the compound. This would involve screening against various cellular targets and disease models to identify potential therapeutic applications.

  • Mechanism of Action Studies: Once a biological effect is observed, further research would be required to elucidate the specific molecular pathways through which this compound exerts its effects.

  • Comparative Analysis: Should initial studies show promise, comparative efficacy studies against existing standards of care or alternative compounds would be warranted.

Below is a generalized workflow that could be adopted for future investigation of this compound.

G cluster_0 Preclinical Research Workflow A Compound Synthesis & Purity Analysis B In Vitro Screening (e.g., Target Binding, Cell Viability) A->B C Hit Identification B->C D Mechanism of Action Studies (e.g., Signaling Pathway Analysis) C->D E In Vivo Efficacy Studies (Animal Models) D->E F Toxicology & Safety Pharmacology E->F G Lead Optimization F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.